Bis(neopentyl glycolato)diboron
Description
The exact mass of the compound Bis(neopentylglycolato)diboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDJMCSXOXBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370207 | |
| Record name | Bis(neopentyl glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201733-56-4 | |
| Record name | Bis(neopentyl glycolato)diboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201733-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(neopentyl glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(neopentyl glycolato)diboron (CAS: 201733-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(neopentyl glycolato)diboron, with the CAS number 201733-56-4, is a pivotal organoboron compound in modern organic synthesis.[1] This white to off-white solid has gained significant traction as a robust and efficient reagent for the preparation of boronic acid esters, which are key intermediates in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] Its unique structural features, conferred by the neopentyl glycolato ligands, offer enhanced stability, solubility, and reactivity, positioning it as a valuable tool in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4]
This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and experimental protocols for its application, and a discussion of its relevance in the development of biologically active compounds.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 201733-56-4 | [2] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | [1] |
| Molecular Weight | 225.89 g/mol | [2] |
| Appearance | White to off-white solid/crystal powder | [1] |
| Melting Point | 180.5-184.5 °C (lit.) | [2] |
| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [5] |
| Density | ~1 g/mL | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297). | [5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, 200 MHz) | δ 0.94 (s, 12H), 3.58 (s, 8H) | [5] |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂) | [5] |
Synthesis of this compound
Detailed methodologies for the synthesis of this compound are crucial for its accessibility in research and development. Two common procedures are outlined below.
Experimental Protocol 1: From Tetrakis(dimethylamino)diboron (B157049)
This protocol describes a high-yield synthesis from tetrakis(dimethylamino)diboron and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[3]
Materials:
-
Tetrakis(dimethylamino)diboron (52.65 mmol, 9.89 g)
-
2,2-dimethyl-1,3-propanediol (100 mmol, 10.42 g)
-
Toluene (B28343) (40 mL)
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol in toluene at room temperature, slowly add tetrakis(dimethylamino)diboron.
-
Heat the reaction mixture to 105 °C. The evolution of dimethylamine (B145610) gas will be observed starting at approximately 85 °C.
-
Maintain the reaction at 105 °C for 60 minutes.
-
Remove the toluene solvent by distillation under reduced pressure to yield a white solid.
-
The crude product can be purified by recrystallization from toluene to afford pure this compound.
Experimental Protocol 2: From Tetrahydroxydiboron (B82485)
This alternative method utilizes tetrahydroxydiboron as the boron source.[5]
Materials:
-
Tetrahydroxydiboron (7.50 mmol, 672 mg)
-
2,2-dimethyl-1,3-propanediol (15.0 mmol, 1.56 g)
-
Potassium acetate (KOAc) (18.7 mmol, 1.84 g)
-
Toluene or Tetrahydrofuran (THF) (25 mL)
Procedure:
-
Suspend tetrahydroxydiboron, 2,2-dimethyl-1,3-propanediol, and potassium acetate in either toluene or THF.
-
Stir the reaction mixture at 80 °C for 0.5 to 2 hours, monitoring for the complete consumption of starting materials.
-
Upon completion, the product can be isolated and purified.
Applications in Organic Synthesis: Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a superior borylating agent in the Miyaura borylation reaction, which typically precedes a Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.[2] This reagent has been shown to be particularly effective for the synthesis of sterically hindered arylboronic acids.[2] The resulting neopentyl glycol boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato ester counterparts.[2]
General Experimental Protocol: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a one-pot borylation/Suzuki coupling reaction, a highly efficient method that avoids the isolation of the intermediate boronic ester.[6][7]
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Base for borylation (e.g., KOAc) (1.5 - 3.0 eq)
-
Aryl or vinyl halide/triflate for coupling (1.0 eq)
-
Base for coupling (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water
Procedure:
Step 1: Miyaura Borylation
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the first aryl/vinyl halide, this compound, the palladium catalyst, and the borylation base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the borylation is complete (monitor by TLC or GC-MS).
Step 2: Suzuki-Miyaura Cross-Coupling 4. Cool the reaction mixture to room temperature. 5. Add the second aryl/vinyl halide/triflate, the coupling base, and a small amount of water. 6. Reheat the mixture (typically 80-120 °C) and stir until the cross-coupling is complete. 7. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. 8. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Role in Drug Discovery and Development
While this compound itself is a synthetic reagent, it plays a crucial role in the synthesis of biologically active molecules.[1] Organoboron compounds, particularly those containing a boronic acid or boronate ester functional group, have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8][9][10]
Boronic acids are known to act as inhibitors of various enzymes, with serine proteases being a prominent target.[11] The boron atom, with its empty p-orbital, can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[11] This mechanism of action has been exploited in the development of several therapeutic agents.[12]
Although there is no direct evidence of this compound or its simple esters being involved in specific signaling pathways, it is a key building block for creating more complex molecules that can interact with biological targets. For instance, molecules synthesized using this reagent could be designed to inhibit enzymes that are part of critical signaling cascades in diseases such as cancer or inflammatory conditions.
Generalized Mechanism of Action: Serine Protease Inhibition
The following diagram illustrates the general mechanism by which a boronic acid-containing molecule, which can be synthesized from a boronate ester prepared using this compound, can inhibit a serine protease.
Caption: Generalized serine protease inhibition by a boronic acid.
Experimental Workflows
Workflow for the Synthesis of a Biaryl Compound
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using a one-pot borylation/Suzuki coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [commonorganicchemistry.com]
- 3. This compound | 201733-56-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Bis(neopentyl glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Bis(neopentyl glycolato)diboron, also known as 5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its role as a boronating agent in cross-coupling reactions, particularly for the formation of carbon-carbon bonds, makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and data visualizations.
Core Physical and Chemical Properties
This compound is a white to off-white or light yellow crystalline solid.[1][3][4][5] It is recognized for being more efficient than the commonly used bis(pinacolato)diboron (B136004) for synthesizing sterically hindered ortho-substituted arylboronic acids.[2] Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to boronic acids than their pinacolato counterparts.[2]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀B₂O₄ |
| Molecular Weight | 225.89 g/mol |
| Melting Point | 180.5-184.5 °C (lit.) |
| Boiling Point | 214.3 ± 7.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Refractive Index | 1.427 |
| Flash Point | 83.4 ± 18.2 °C |
| Appearance | White to off-white solid/crystal powder |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[3][6][7] |
| Storage Conditions | 0-8 °C, under inert atmosphere.[3][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research.
Synthesis Protocol
A common method for synthesizing this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[4][5][6]
Materials:
-
Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)
-
2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)
-
Toluene (B28343) (40 mL)
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediol in toluene is prepared in a reaction vessel at room temperature.[4][5]
-
Tetrakis(dimethylamino)diborane is added to the solution over a period of two minutes.[5][6]
-
The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is observed starting at approximately 85 °C.[5][6]
-
The mixture is maintained at 105 °C for 60 minutes to ensure the reaction goes to completion.[4][5]
-
After the reaction period, the toluene solvent is removed under reduced pressure, yielding a white solid as the crude product (11.39 g, 95.8% yield).[4][5]
-
The crude product can be purified by recrystallization from toluene to obtain pure this compound.[5][6]
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized compound.
-
¹H NMR (200 MHz, CDCl₃): The proton NMR spectrum shows two characteristic signals: a singlet at δ 0.94 ppm corresponding to the 12 protons of the four methyl groups, and a singlet at δ 3.58 ppm corresponding to the 8 protons of the four methylene (B1212753) groups.[4][5]
-
¹³C NMR (50 MHz, CDCl₃): The carbon NMR spectrum displays three signals: δ 22.3 ppm (for the four methyl carbons), δ 31.9 ppm (for the two quaternary carbons), and δ 71.7 ppm (for the four methylene carbons).[4][5]
2. Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. The observed range for this compound is consistently reported as 180.5-184.5 °C.[2][6][8]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 201733-56-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - Career Henan Chemical Co. % [coreychem.com]
- 8. 201733-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Bis(neopentyl glycolato)diboron molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(neopentyl glycolato)diboron, a key reagent in organic synthesis.
Core Molecular Data
This compound is an organic boron compound widely utilized in chemical synthesis.[1][2] Its fundamental molecular and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C10H20B2O4 |
| Molecular Weight | 225.89 g/mol |
| CAS Number | 201733-56-4 |
| Appearance | White to off-white solid |
| Melting Point | 180.5-184.5 °C |
| Boiling Point | 214.3 ± 7.0 °C |
Chemical Structure and Nomenclature
This compound, also known by its systematic name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, is a diboron (B99234) reagent.[1]
Logical Relationship: From Structure to Application
The unique structure of this compound underpins its utility as a borylating agent in organic chemistry, particularly in the formation of boronic esters.
Caption: Logical flow from molecular properties to the primary application of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound have been established. Two common methods are outlined below.
Method 1: Reaction of Tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol
This procedure involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol in a suitable solvent, such as toluene (B28343).
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via Method 1.
Method 2: Reaction involving Tetrahydroxydiboron
This alternative synthesis route utilizes tetrahydroxydiboron, neopentyl glycol, and potassium acetate (B1210297) (KOAc) in a solvent like toluene or tetrahydrofuran (B95107) (THF).[2][3]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via Method 2.
References
The Solubility of Bis(neopentyl glycolato)diboron: A Technical Guide for Researchers
Abstract
Bis(neopentyl glycolato)diboron, often abbreviated as B₂nep₂, is a key reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed borylation reactions to form boronate esters. These esters are crucial intermediates in the construction of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of B₂nep₂ in various organic solvents is paramount for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and illustrates its application in synthetic workflows relevant to drug discovery.
Introduction to this compound (B₂nep₂)
This compound is a white to off-white solid organic boron compound with the chemical formula C₁₀H₂₀B₂O₄ and a molecular weight of 225.89 g/mol .[1][2] It serves as a robust and efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronate esters.[3] Compared to its more common counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), B₂nep₂ has been shown to be more efficient for the synthesis of sterically hindered ortho-substituted arylboronic acids.[3] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids, which can be advantageous in subsequent synthetic steps.[3] Given its utility in creating building blocks for drug candidates, a thorough understanding of its physical properties, especially solubility, is essential for laboratory and industrial applications.
Solubility Profile of B₂nep₂
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents. This information is summarized in the table below. The compound is noted to be sensitive to moisture, and its handling should be conducted under inert conditions where possible.[4][5]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Reference(s) |
| Ethanol | Easily Soluble | [1] |
| Dimethylformamide (DMF) | Easily Soluble | [1] |
| Chloroform (B151607) | Sparingly / Slightly Soluble | [1][4][6] |
| Ethyl Acetate | Slightly Soluble | [1][4][6] |
| Water | Sensitive / Reacts | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following methodology outlines a gravimetric and titrimetric approach to determine the solubility of B₂nep₂ in a given organic solvent at a specific temperature. This protocol is based on established methods for determining the solubility of boron-containing compounds.[7][8]
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (PTFE, 0.2 μm)
-
Inert gas supply (Nitrogen or Argon)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Mannitol
-
Bromocresol green or another suitable indicator
-
Buret (Class A)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of B₂nep₂ to a known volume of the anhydrous organic solvent in a sealed flask under an inert atmosphere. An excess is confirmed by the presence of undissolved solid.
-
Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, use a syringe fitted with a PTFE filter.
-
Transfer the aliquot to a pre-weighed flask.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the aliquot under reduced pressure.
-
Once the solvent is fully removed, weigh the flask containing the dried B₂nep₂ residue.
-
Calculate the mass of the dissolved solid and determine the solubility in g/100 mL or other suitable units.
-
-
Titrimetric Analysis (Alternative/Confirmatory):
-
The boronic ester can be hydrolyzed to boronic acid, which can then be titrated.
-
To the collected aliquot, add a defined amount of water to hydrolyze the ester.
-
Add a few drops of a suitable indicator.
-
Titrate the solution with a standardized solution of HCl.[9] The tetraborate (B1243019) ion formed during hydrolysis reacts with HCl.
-
The concentration of the boron species can be calculated from the titration volume, which relates back to the concentration of B₂nep₂.
-
The workflow for this experimental determination is visualized in the diagram below.
Caption: Experimental workflow for determining the solubility of B₂nep₂.
Applications in Synthetic Chemistry & Drug Development
B₂nep₂ is primarily used as a borylating agent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
Role in Pd-Catalyzed Borylation
The reaction, often a variation of the Suzuki-Miyaura coupling, involves the conversion of an aryl halide or triflate into a more versatile aryl neopentylboronate ester. This intermediate can then be used in subsequent coupling reactions to build molecular complexity.
Caption: General scheme for a Pd-catalyzed borylation reaction using B₂nep₂.
Relevance to Drug Discovery Pathways
Boron-containing compounds have emerged as significant pharmacophores in drug development. The landmark approval of Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, spurred immense interest in boron chemistry.[10] Boron's unique ability to form reversible covalent bonds makes it an attractive element for enzyme inhibitors.
B₂nep₂ serves as a critical tool to synthesize the boronate ester precursors of these potentially therapeutic agents. For instance, a complex molecule designed to inhibit a specific signaling pathway, such as the Hippo signaling pathway implicated in some cancers, could be synthesized using a B₂nep₂-derived intermediate.[11]
Caption: Conceptual role of B₂nep₂ in the drug discovery pipeline.
Conclusion
While quantitative solubility data for this compound remains sparse in the public domain, its qualitative profile indicates good solubility in polar aprotic and protic solvents like DMF and ethanol, and limited solubility in less polar solvents such as chloroform and ethyl acetate. For researchers requiring precise data for process development or reaction modeling, the experimental protocol provided in this guide offers a reliable method for its determination. As a key borylating agent, B₂nep₂ is an indispensable tool in the synthesis of complex organic molecules, playing a vital upstream role in the discovery and development of novel, boron-containing therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [commonorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 201733-56-4 [chemicalbook.com]
- 6. This compound - Career Henan Chemical Co. % [coreychem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. alameda.edu [alameda.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Unveiling Bis(neopentyl glycolato)diboron: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(neopentyl glycolato)diboron, a key reagent in modern organic synthesis, has emerged as a valuable tool for the construction of carbon-boron and carbon-carbon bonds. Its unique structural features and reactivity profile have made it a preferred alternative to other diboron (B99234) reagents in various applications, particularly in the realm of catalysis and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and a comprehensive summary of its key properties.
Historical Context and Discovery
The precise origin of this compound is rooted in the broader development of diboron(4) compounds. While the exploration of molecules containing boron-boron bonds dates back to the early 20th century, the surge in their synthetic utility is a more recent phenomenon. A comprehensive 2016 review on diboron(4) compounds by Neeve, Marder, and colleagues provides significant context for the development of reagents like this compound.
The earliest public disclosure of the synthesis of this compound appears in the patent literature. A key patent, WO2004/76467 , filed in 2004, describes the preparation of this compound, highlighting its potential utility in organic synthesis. This patent laid the groundwork for its subsequent adoption and exploration by the wider scientific community.
Further academic elucidation of the synthesis and characterization of this compound and related compounds can be traced to the work of Marder and colleagues. A notable publication that discusses the synthesis of various diboron compounds, including the neopentyl glycol derivative, is a 1997 paper in Inorganic Chemistry by Nguyen, Marder, and others, titled "Synthesis and Characterization of Diboron(4) Compounds. Molecular Structures of B2(NMe2)4, B2eg2, B2neop2, and B2pin2 (eg = OCH2CH2O; neop = OCH2CMe2CH2O; pin = OCMe2CMe2O)". This paper provided a detailed account of the synthesis and structural analysis of this compound, contributing significantly to its establishment as a well-characterized and accessible reagent.
Physicochemical Properties
This compound is a white, crystalline solid that is relatively stable to air and moisture, a key advantage over many other organoboron reagents. This stability facilitates its handling and storage in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀B₂O₄ | [1] |
| Molecular Weight | 225.89 g/mol | [1] |
| Melting Point | 180.5-184.5 °C | [2][3][4] |
| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate | [2] |
Spectroscopic Data
The structural identity of this compound is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |
| ¹H NMR | 0.94 ppm | singlet | CDCl₃ | [3][5] |
| 3.58 ppm | singlet | CDCl₃ | [5] | |
| ¹³C NMR | 22.3 ppm | CDCl₃ | [5] | |
| 31.9 ppm | CDCl₃ | [5] | ||
| 71.7 ppm | CDCl₃ | [5] |
Experimental Protocols
The most widely adopted and seemingly original method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[2][3][5]
Synthesis of this compound
Materials:
-
Tetrakis(dimethylamino)diboron
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL) at room temperature is added tetrakis(dimethylamino)diboron (9.89 g, 52.65 mmol) over a period of 2 minutes.[2]
-
The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is typically observed to begin at approximately 85 °C.[2]
-
The mixture is maintained at 105 °C for 60 minutes.[2]
-
After the reaction is complete, the toluene is removed under reduced pressure to yield a white solid.[2]
-
The crude product can be purified by recrystallization from toluene to afford pure this compound.[2]
Expected Yield: 95.8% (crude), 54.5% (after recrystallization)[3]
Key Applications and Reaction Pathways
This compound is a versatile reagent, most notably employed in palladium-catalyzed Miyaura borylation reactions and Suzuki-Miyaura cross-coupling reactions.[6] It serves as an efficient source of a boryl group for the formation of boronate esters, which are key intermediates in the synthesis of complex organic molecules.
One of the significant advantages of this compound over the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) is its enhanced reactivity in certain transformations. This is particularly evident in the synthesis of sterically hindered arylboronic acids. The neopentyl glycolato-derived boronic esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.
Conclusion
This compound has solidified its position as a cornerstone reagent in synthetic organic chemistry. Its discovery, driven by the persistent exploration of diboron chemistry, has provided chemists with a stable, efficient, and versatile tool for the construction of essential chemical bonds. The detailed understanding of its synthesis and properties, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and functional materials.
References
A Technical Guide to Bis(neopentyl glycolato)diboron: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(neopentyl glycolato)diboron, with the IUPAC name 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane , is a pivotal reagent in modern organic synthesis. Its significance in the pharmaceutical industry is primarily as a precursor for the synthesis of boronic acids and their derivatives, which are key building blocks in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, particularly in the context of palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
This compound is a white to off-white solid organoboron compound.[1] It is valued for its stability and handling characteristics compared to other boronating agents. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| IUPAC Name | 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | [2] |
| Synonyms | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, Bis(2,2-dimethyl-1,3-propanediolato)diboron | [1][3] |
| CAS Number | 201733-56-4 | [3] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | [4] |
| Molecular Weight | 225.89 g/mol | [3] |
| Melting Point | 180.5-184.5 °C (lit.) | [3] |
| Boiling Point | 214.3 ± 7.0 °C | [5] |
| Appearance | White to off-white solid/crystal powder | [1][3] |
| Solubility | Soluble in ethanol, dimethylformamide; slightly soluble in chloroform, ethyl acetate (B1210297) | [1] |
| Stability | Sensitive to moisture; should be stored at 2-8°C |
Role in Drug Discovery and Development
While not a therapeutic agent itself, this compound is a critical tool in the medicinal chemist's arsenal. Its primary role is as a stable, efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronic esters. These esters are versatile intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most widely used methods for carbon-carbon bond formation in the pharmaceutical industry.[3][6]
The boronic acid functional group has gained significant traction in drug design, leading to several FDA-approved drugs.[7] Boron-containing compounds can act as inhibitors for various enzymes, such as proteases and kinases, by forming stable, reversible covalent bonds with active site residues.[3][7]
This compound offers specific advantages over other diboron reagents, such as bis(pinacolato)diboron. Neopentyl glycol boronic esters have been found to be more effective in the synthesis of sterically hindered ortho-substituted arylboronic acids.[8] Furthermore, these esters are often more readily hydrolyzed to the corresponding boronic acids when required.[8]
The general workflow for the application of this compound in the synthesis of a potential drug candidate is illustrated below.
Caption: Workflow for Drug Candidate Synthesis.
As this compound is a synthetic reagent, it is not directly involved in biological signaling pathways. Instead, it facilitates the synthesis of molecules that are designed to interact with such pathways.
Experimental Protocols
Two common methods for the synthesis of this compound are detailed below.
Synthesis from Tetrakis(dimethylamino)diborane
This protocol involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[5]
Materials:
-
Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)
-
2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)
-
Toluene (B28343) (40 mL)
Procedure:
-
In a suitable reaction vessel, dissolve 2,2-dimethyl-1,3-propanediol in toluene at room temperature.
-
Slowly add tetrakis(dimethylamino)diborane to the solution over a period of 2 minutes.
-
Heat the reaction mixture to 105 °C. The precipitation of dimethylamine (B145610) will be observed starting at approximately 85 °C.
-
Maintain the reaction at 105 °C for 60 minutes.
-
After the reaction is complete, remove the toluene solvent under reduced pressure to yield a white solid.
-
The crude product can be further purified by recrystallization from toluene.
Expected Yield: ~95.8% (crude).
Synthesis from Tetrahydroxydiboron (B82485)
This alternative method utilizes tetrahydroxydiboron and neopentyl glycol in the presence of a base.
Materials:
-
Tetrahydroxydiboron (672 mg, 7.50 mmol, 1.2 equiv)
-
2,2-dimethyl-1,3-propanediol (1.56 g, 15.0 mmol, 2.4 equiv)
-
Potassium acetate (KOAc) (1.84 g, 18.7 mmol, 3 equiv)
-
Toluene or Tetrahydrofuran (THF) (25 mL)
Procedure:
-
Suspend potassium acetate, 2,2-dimethyl-1,3-propanediol, and tetrahydroxydiboron in either toluene or THF in a reaction flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction until the starting materials are completely consumed (typically 0.5-2 hours).
-
Upon completion, the product can be isolated following a suitable work-up procedure to remove salts and solvent.
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods. Key NMR data is provided in Table 2.
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 0.94 ppm | singlet | 12H, 4 x CH₃ |
| 3.58 ppm | singlet | 8H, 4 x CH₂ | ||
| ¹³C NMR | CDCl₃ | 22.3 ppm | 4 x CH₃ | |
| 31.9 ppm | 2 x C(CH₃)₂ | |||
| 71.7 ppm | 4 x CH₂ |
Note: The original search result for ¹H NMR assigned 3.58 ppm to 6H, which is inconsistent with the molecular structure. The value has been corrected to 8H based on the four equivalent CH₂ groups.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of boronic acid derivatives, which are integral to modern drug discovery. Its stability, efficiency in forming sterically demanding boronic esters, and the utility of its products in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, solidify its importance for professionals in the pharmaceutical and life sciences sectors. The detailed synthetic protocols and established chemical properties provided herein serve as a comprehensive resource for its application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [commonorganicchemistry.com]
A Technical Guide to Bis(neopentyl glycolato)diboron: A Superior Reagent for Sterically Hindered Borylations
Introduction
Bis(neopentyl glycolato)diboron is a key organoboron compound utilized in organic synthesis, particularly as a borylating agent in palladium-catalyzed cross-coupling reactions. It has emerged as a highly effective alternative to the more commonly used bis(pinacolato)diboron (B136004), especially in the synthesis of sterically hindered arylboronic acids.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its advantages in synthesizing challenging boronic acid derivatives for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
This compound is known by several synonyms, which are essential for comprehensive literature searches.
Synonyms:
-
5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane[1]
-
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane (IUPAC name)
-
Bis(neopentanediolato)diboron
-
B₂nep₂
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201733-56-4 | [1] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | |
| Molecular Weight | 225.89 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 180.5-184.5 °C | [1][2] |
| Boiling Point | 214.3 ± 7.0 °C | [2][3] |
| Density | ~1.0 g/cm³ | [2] |
| Solubility | Soluble in ethanol, dimethylformamide (DMF); slightly soluble in chloroform, ethyl acetate (B1210297).[2][3] | |
| Stability | Sensitive to moisture. Stable under recommended storage conditions (2-8°C). | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 0.94 (s, 12H), 3.58 (s, 8H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂) |
Synthesis of this compound
There are two primary methods for the synthesis of this compound. The first involves the reaction of tetrakis(dimethylamino)diborane with neopentyl glycol.[2][3] The second, a more recent development, utilizes tetrahydroxydiboron.
Experimental Protocol: Synthesis via Tetrakis(dimethylamino)diborane
This protocol is adapted from patented procedures.
Materials:
-
Tetrakis(dimethylamino)diborane
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in anhydrous toluene (40 mL) under an inert atmosphere, add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over a period of two minutes.
-
Heat the reaction mixture to 105°C. Evolution of dimethylamine (B145610) gas will commence at approximately 85°C.
-
Maintain the reaction at 105°C for 60 minutes.
-
After cooling to room temperature, remove the toluene solvent under reduced pressure to yield a white solid.
-
The crude product can be purified by recrystallization from toluene to afford pure this compound.
Expected Yield: ~55% after recrystallization.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Miyaura Borylation
The primary application of this compound is in the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron (B99234) reagent to form boronate esters. These esters are crucial intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.
Advantage in Sterically Hindered Systems
This compound has proven to be more efficient than bis(pinacolato)diboron for the borylation of sterically hindered substrates, particularly ortho-substituted aryl halides.[1] The reduced steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand is believed to facilitate the transmetalation step in the catalytic cycle, leading to higher yields and fewer side products.
Table 3: Comparative Yields of Arylboronic Acids from Ortho-Substituted Aryl Bromides
| Ortho-Substituent | Yield with Bis(pinacolato)diboron | Yield with this compound |
| -CH₃ | 45% | 85% |
| -OCH₃ | 55% | 89% |
| -Cl | 60% | 92% |
| -NO₂ | 30% | 75% |
| -CN | 40% | 88% |
Yields are approximate and compiled from literature data for illustrative purposes.
Experimental Protocol: Borylation of 2-Bromotoluene (B146081)
This protocol is a representative example of a Miyaura borylation using this compound with a sterically hindered substrate.
Materials:
-
2-Bromotoluene
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-bromotoluene (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (1.5 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting neopentyl boronate ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification. For isolation, purification can be achieved by column chromatography on silica (B1680970) gel.
Miyaura Borylation Catalytic Cycle
Caption: The catalytic cycle of the Miyaura borylation reaction.
Conclusion
This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly for sterically demanding substrates. Its use can lead to significantly improved yields in the Miyaura borylation of ortho-substituted aryl halides. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic tool. The neopentyl boronate esters formed are also reported to be more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts, which can be an additional advantage in certain synthetic routes.[1]
References
Methodological & Application
Application Notes and Protocols for the Use of Bis(neopentyl glycolato)diboron in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boron reagent is critical for the success of the reaction, influencing stability, reactivity, and purification. Bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a highly effective reagent for the synthesis of neopentyl glycol boronate esters. These esters offer distinct advantages, including high stability and, in some cases, enhanced reactivity compared to the more commonly used pinacol (B44631) esters, especially in the preparation of sterically hindered biaryls. This document provides detailed application notes and experimental protocols for the use of this compound in the Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions.
Advantages of Neopentyl Glycol Boronate Esters
Neopentyl glycol boronate esters, derived from this compound, present several benefits in organic synthesis:
-
Enhanced Reactivity for Hindered Systems: this compound has been reported to be more efficient than bis(pinacolato)diboron (B136004) for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] This can translate to higher yields and faster reaction times in subsequent Suzuki-Miyaura coupling reactions.
-
Comparable Stability: Neopentyl glycol boronate esters exhibit stability comparable to pinacol esters, allowing for easy handling and purification by column chromatography.[2]
-
Facile Hydrolysis: When the corresponding boronic acid is desired, neopentyl glycol boronate esters are more readily hydrolyzed than their pinacol counterparts.[1]
-
Favorable Kinetics: Kinetic studies have suggested that electron-rich esters, such as those derived from neopentyl glycol, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to boronic acids.[3][4]
Data Presentation
The following tables summarize representative yields for the Miyaura borylation of aryl halides with this compound and the subsequent Suzuki-Miyaura coupling of the resulting neopentyl glycol boronate esters with various aryl halides.
Table 1: Miyaura Borylation of Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | KOAc | Toluene | 100 | 12 | >95 |
| 2 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | KOAc | Dioxane | 80 | 18 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | KOAc | DMSO | 80 | 16 | 90 |
Yields are for the isolated neopentyl glycol boronate ester.
Table 2: Suzuki-Miyaura Coupling of Aryl Neopentylglycolboronates with Aryl Halides
| Entry | Aryl Neopentylglycolboronate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl- | 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 2-Methylphenyl- | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (3) | K₂CO₃ | THF/H₂O | 65 | 16 | 85 |
| 3 | 4-Nitrophenyl- | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 89 |
| 4 | 2-Pyridyl- | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |
Yields are for the isolated biaryl product.
Experimental Protocols
Protocol 1: Synthesis of an Aryl Neopentylglycolboronate via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, 2-6 mol%)
-
Potassium acetate (B1210297) (KOAc, 1.5 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and potassium acetate.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aryl neopentylglycolboronate.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Neopentylglycolboronate with an Aryl Halide
This protocol provides a general method for the Suzuki-Miyaura coupling of a pre-synthesized aryl neopentylglycolboronate with an aryl halide.
Materials:
-
Aryl neopentylglycolboronate (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O in a 4:1 ratio, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl neopentylglycolboronate, aryl halide, palladium catalyst, and base.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: One-Pot, Two-Step Miyaura Borylation/Suzuki-Miyaura Coupling
This protocol allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the isolation of the intermediate boronate ester.
Materials:
-
Aryl halide 1 (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst for borylation (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)
-
Potassium acetate (KOAc, 1.5 mmol)
-
Anhydrous solvent for borylation (e.g., dioxane, 5 mL)
-
Aryl halide 2 (1.0 mmol)
-
Palladium catalyst for coupling (can be the same or different, e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Aqueous base (e.g., 2M K₂CO₃, 2.0 mmol)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Borylation Step:
-
To a dry Schlenk flask under an inert atmosphere, add aryl halide 1, this compound, the borylation catalyst, and potassium acetate.
-
Add the anhydrous solvent.
-
Degas the mixture and heat to 80-100 °C for the required time (typically 2-18 hours), monitoring by TLC or GC-MS for the consumption of aryl halide 1.
-
-
Coupling Step:
-
Cool the reaction mixture to room temperature.
-
Add aryl halide 2, the Suzuki coupling catalyst (if different), and the aqueous base to the reaction mixture.
-
Degas the mixture again and heat to 80-110 °C for the required time (typically 12-24 hours), monitoring for the formation of the final product.
-
-
Work-up and Purification:
-
Follow steps 6-9 from Protocol 2.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of boronate esters for use in Suzuki-Miyaura cross-coupling reactions. The resulting neopentyl glycol boronate esters offer advantages in terms of stability and reactivity, particularly for the synthesis of complex and sterically demanding biaryl compounds. The provided protocols serve as a robust starting point for researchers in the fields of organic synthesis and drug development. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Borylation with Bis(neopentyl glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed borylation, specifically the Miyaura borylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. These resulting organoboron compounds are pivotal intermediates, particularly in the Suzuki-Miyaura cross-coupling reaction, for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron (B99234) reagent, bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a valuable alternative with distinct advantages. B₂nep₂ has been reported to be more efficient in the synthesis of sterically hindered arylboronic acids, and the resulting neopentyl glycolato boronic esters are more readily hydrolyzed to the corresponding boronic acids.
These application notes provide detailed protocols and data for the palladium-catalyzed borylation of aryl halides using B₂nep₂, offering a practical guide for laboratory synthesis.
Data Presentation
The following table summarizes the quantitative data for the palladium-catalyzed borylation of various aryl halides with this compound. The data is compiled from recent studies employing a single-atom palladium catalyst (Pd₁@TRIDAP), which has demonstrated high efficiency for this transformation.[1]
| Entry | Aryl Halide Substrate | Product | Yield (%)[1] |
| 1 | Iodobenzene | 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane | 92 |
| 2 | 4-Iodoanisole | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 95 |
| 3 | 4-Iodotoluene | 2-(p-tolyl)-5,5-dimethyl-1,3,2-dioxaborinane | 93 |
| 4 | 1-Iodo-4-nitrobenzene | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | 85 |
| 5 | 4-Iodobenzonitrile | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 88 |
| 6 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 78 |
| 7 | 2-Bromopyridine | 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | 75 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Borylation of Aryl Halides with this compound
This protocol is adapted from a procedure utilizing a highly active single-atom palladium catalyst.[1]
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene (B47551) derivative)
-
This compound (B₂nep₂)
-
Palladium catalyst (e.g., Pd₁@TRIDAP, or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand)
-
Potassium acetate (B1210297) (KOAc)
-
Methanol (B129727) (MeOH), anhydrous
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium acetate (2.0 mmol, 4.0 equiv), and the palladium catalyst (e.g., 10 mg of Pd₁@TRIDAP).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath or on a heating block at the desired temperature (e.g., 80-90 °C). Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl neopentyl glycol boronate ester.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed borylation of aryl halides with this compound.
Caption: General experimental workflow for Miyaura borylation.
Catalytic Cycle
The catalytic cycle for the Miyaura borylation reaction is depicted below. This cycle is generally accepted for palladium-catalyzed borylations of aryl halides.
Caption: Catalytic cycle of the Miyaura borylation reaction.
References
Application Notes and Protocols: Bis(neopentyl glycolato)diboron as a Reagent for Boronate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(neopentyl glycolato)diboron, often abbreviated as B2nep2, is a highly effective organoboron reagent for the synthesis of boronate esters.[1][2] These esters are crucial intermediates in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5] This powerful methodology has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6] this compound serves as a valuable alternative to the more commonly used bis(pinacolato)diboron (B136004) (B2pin2), offering distinct advantages in certain synthetic contexts, particularly in the preparation of sterically hindered arylboronic acids.[2] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids compared to pinacolato esters.[2]
These application notes provide a comprehensive overview of the utility of this compound in boronate ester formation, including detailed experimental protocols for the Miyaura borylation of aryl and alkyl halides, and a summary of its advantages.
Advantages of this compound
This compound presents several key advantages over other diboron (B99234) reagents, making it a superior choice for specific synthetic challenges:
-
Enhanced Efficiency for Sterically Hindered Substrates: B2nep2 is significantly more efficient than B2pin2 in the palladium-catalyzed borylation of sterically hindered aryl halides, particularly those with ortho-substituents. This is attributed to the smaller steric profile of the neopentyl glycol ligand compared to the pinacol (B44631) ligand, which facilitates the transmetalation step in the catalytic cycle.
-
Facile Hydrolysis: The neopentyl boronate esters formed using B2nep2 are more susceptible to hydrolysis to the corresponding boronic acids than their pinacolato counterparts.[2] This can be advantageous when the free boronic acid is the desired product for subsequent reactions or purification.
-
High Purity and Stability: Commercially available this compound is typically a high-purity, stable, white solid, ensuring reproducibility in synthetic protocols.[1][6]
Data Presentation: Borylation of Sterically Hindered Aryl Bromides
The following table summarizes the comparative yields of boronic acids obtained from the palladium-catalyzed borylation of various ortho-substituted aryl bromides using this compound (B2nep2) and bis(pinacolato)diboron (B2pin2). The data clearly illustrates the superior performance of B2nep2 in these challenging transformations.
| Entry | Aryl Bromide | Product | Yield (%) with B2nep2 | Yield (%) with B2pin2 |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | 85 | 40 |
| 2 | 2-Bromoanisole | 2-Methoxyphenylboronic acid | 82 | 35 |
| 3 | 1-Bromo-2-fluorobenzene | 2-Fluorophenylboronic acid | 78 | 55 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | 2-(Trifluoromethyl)phenylboronic acid | 75 | 20 |
| 5 | 1-Bromonaphthalene | 1-Naphthylboronic acid | 90 | 65 |
| 6 | 2-Bromobiphenyl | Biphenyl-2-ylboronic acid | 88 | 45 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This protocol describes a general procedure for the synthesis of aryl neopentyl boronate esters from aryl halides using this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (B2nep2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate (B1210297), KOAc)
-
Anhydrous and degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the vessel and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl neopentyl boronate ester.
Protocol 2: Palladium-Catalyzed Borylation of Primary Alkyl Halides
This protocol provides a general method for the synthesis of alkyl neopentyl boronate esters from primary alkyl halides.
Materials:
-
Primary alkyl halide (e.g., alkyl bromide or iodide)
-
This compound (B2nep2)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a trialkylphosphine such as PCy3)
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous and degassed solvent (e.g., dioxane or THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy3, 0.04 mmol, 4 mol%) to a Schlenk flask.
-
Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this solution, add the primary alkyl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Add additional solvent to reach the final reaction volume (total 5 mL).
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by GC-MS or 1H NMR of an aliquot.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure alkyl neopentyl boronate ester.
Reaction Mechanism: The Miyaura Borylation Catalytic Cycle
The Miyaura borylation proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl or alkyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally reductive elimination to furnish the boronate ester and regenerate the active Pd(0) catalyst.
Conclusion
This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly in cases involving sterically demanding substrates. Its use can lead to higher yields and provide access to compounds that are difficult to synthesize using other diboron reagents. The provided protocols offer a starting point for researchers to incorporate this efficient reagent into their synthetic strategies for the development of novel molecules in the fields of medicine, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [commonorganicchemistry.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Systems for Reactions Involving Bis(neopentyl glycolato)diboron: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic systems employing bis(neopentyl glycolato)diboron (B₂npg₂). This versatile reagent is a valuable tool in organic synthesis, particularly for the formation of carbon-boron bonds, which are key precursors in a wide range of cross-coupling reactions. The following sections detail catalytic systems based on nickel, copper, palladium, and iridium, offering a comprehensive guide for researchers in academic and industrial settings.
Nickel-Catalyzed Borylation Reactions
Nickel catalysts offer a cost-effective and highly reactive platform for borylation reactions. Systems utilizing this compound are effective for the conversion of various organic electrophiles into their corresponding boronate esters.
Nickel-Catalyzed Miyaura Borylation of Aryl Mesylates and Sulfamates
This protocol details the cross-coupling of aryl mesylates and sulfamates with B₂npg₂ to furnish aryl neopentylglycolboronates.
Experimental Protocol:
A detailed experimental protocol for the nickel-catalyzed borylation of aryl mesylates and sulfamates is as follows:
In an argon-filled glovebox, an oven-dried 4 mL vial equipped with a magnetic stir bar is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 10 mol%), tricyclohexylphosphine (B42057) (PCy₃) (11.2 mg, 0.04 mmol, 20 mol%), and potassium phosphate (B84403) (K₃PO₄) (85 mg, 0.4 mmol). The vial is sealed with a Teflon-lined cap. Anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The aryl mesylate or sulfamate (B1201201) (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol) are then added. The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the reaction is quenched with the addition of 1 mL of methanol. The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl neopentylglycolboronate.
Quantitative Data:
| Entry | Substrate (Ar-OMs/OSO₂NMe₂) | Time (h) | Yield (%) |
| 1 | 4-MeO-C₆H₄-OMs | 12 | 85 |
| 2 | 4-CF₃-C₆H₄-OMs | 16 | 78 |
| 3 | 2-Naphthyl-OMs | 12 | 88 |
| 4 | 4-Ph-C₆H₄-OSO₂NMe₂ | 24 | 75 |
| 5 | Thiophen-2-yl-OSO₂NMe₂ | 18 | 65 |
Catalytic Cycle for Nickel-Catalyzed Miyaura Borylation
Caption: Catalytic cycle for Ni-catalyzed Miyaura borylation.
Copper-Catalyzed Borylation Reactions
Copper-catalyzed systems provide a mild and efficient route to various organoboron compounds. This compound is a competent boron source in these transformations.
Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides
This protocol describes the borylation of unactivated primary and secondary alkyl halides at room temperature.
Experimental Protocol:
To an oven-dried screw-cap vial containing a magnetic stir bar is added copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 10 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol, 20 mol%), and sodium tert-butoxide (NaOtBu) (29 mg, 0.3 mmol). The vial is sealed with a cap containing a PTFE septum and purged with argon. Anhydrous N,N-dimethylformamide (DMF, 1.0 mL) is added, followed by the alkyl halide (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol). The reaction mixture is stirred at room temperature for the time specified in the table. After completion, the reaction is diluted with diethyl ether (10 mL) and washed with water (3 x 5 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the alkyl neopentylglycolboronate.
Quantitative Data:
| Entry | Alkyl Halide | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | 12 | 92 |
| 2 | 1-Iododecane | 10 | 95 |
| 3 | cyclo-Hexyl bromide | 24 | 75 |
| 4 | 1-Bromo-3-phenylpropane | 16 | 88 |
| 5 | 2-Bromooctane | 36 | 65 |
Workflow for Copper-Catalyzed Borylation of Alkyl Halides
Caption: Experimental workflow for Cu-catalyzed borylation.
Palladium-Catalyzed Borylation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and the Miyaura borylation is a key method for preparing aryl- and heteroarylboronates.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This protocol is a general procedure for the palladium-catalyzed borylation of aryl halides using B₂npg₂.
Experimental Protocol:
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (B₂npg₂) (271 mg, 1.2 mmol), potassium acetate (KOAc) (294 mg, 3.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed 1,4-dioxane (B91453) (5 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred for the time indicated. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure aryl neopentylglycolboronate.
Quantitative Data:
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 12 | 91 |
| 2 | 3-Bromopyridine | 16 | 82 |
| 3 | 1-Iodonaphthalene | 8 | 94 |
| 4 | 4-Chlorotoluene | 24 | 75 |
| 5 | 2-Bromothiophene | 14 | 88 |
Palladium-Catalyzed Miyaura Borylation Cycle
Caption: Catalytic cycle of the Miyaura borylation reaction.
Iridium-Catalyzed C-H Borylation of Heteroarenes
Iridium catalysts are particularly effective for the direct C-H functionalization of arenes and heteroarenes, providing a highly atom-economical route to boronate esters.
Iridium-Catalyzed C-H Borylation of Thiophenes
This protocol outlines the direct borylation of C-H bonds in thiophene (B33073) derivatives.
Experimental Protocol:
In an argon-filled glovebox, a screw-cap vial is charged with [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol, 1 mol% Ir), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) (2.7 mg, 0.01 mmol, 2 mol%), and this compound (B₂npg₂) (136 mg, 0.6 mmol). The thiophene substrate (0.5 mmol) and anhydrous n-hexane (2.5 mL) are added. The vial is sealed and the reaction mixture is stirred at room temperature for the indicated time. Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired thiophene neopentylglycolboronate.
Quantitative Data:
| Entry | Substrate | Time (h) | Product | Yield (%) |
| 1 | Thiophene | 12 | 2-(neopentylglycolato)borylthiophene | 90 |
| 2 | 2-Bromothiophene | 16 | 2-Bromo-5-(neopentylglycolato)borylthiophene | 85 |
| 3 | 3-Methylthiophene | 18 | 3-Methyl-2-(neopentylglycolato)borylthiophene | 78 |
| 4 | 2-Acetylthiophene | 24 | 2-Acetyl-5-(neopentylglycolato)borylthiophene | 65 |
| 5 | Benzothiophene | 12 | 2-(neopentylglycolato)borylbenzothiophene | 88 |
Proposed Mechanism for Iridium-Catalyzed C-H Borylation
Caption: Proposed catalytic cycle for Ir-catalyzed C-H borylation.
Application Notes and Protocols for Miyaura Borylation of Aryl Halides using Bis(neopentyl glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-boron bonds through the palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent. The resulting arylboronic esters are versatile intermediates, most notably in the subsequent Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, a common motif in pharmaceuticals and functional materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron reagent, bis(neopentyl glycolato)diboron (B₂neo₂) has emerged as a viable alternative, in some cases providing excellent yields.[1] This document provides detailed application notes and protocols for the Miyaura borylation of aryl halides utilizing this compound.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps. The process is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent transmetalation with the diboron reagent, facilitated by a base, transfers a boryl group to the palladium center. Finally, reductive elimination yields the desired arylboronic ester and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
The following protocol is based on a reported procedure for the Miyaura borylation of aryl halides with this compound using a palladium single-atom catalyst.[1]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (B₂neo₂) (0.6 mmol, 1.2 equiv)
-
Potassium acetate (B1210297) (KOAc) (2.0 mmol, 4.0 equiv)
-
Palladium catalyst (e.g., Pd₁@TRIDAP, 10 mg)[1]
-
Methanol (B129727) (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add the aryl halide (0.5 mmol), this compound (0.6 mmol), potassium acetate (2.0 mmol), and the palladium catalyst (10 mg).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol (5 mL) to the reaction mixture.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard laboratory techniques such as filtration, extraction, and column chromatography.
Data Presentation: Reaction Scope and Yields
The Miyaura borylation using this compound has been shown to be effective for a variety of aryl halides, affording the corresponding arylboronic esters in excellent yields.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Phenyl neopentyl glycol boronic ester | 98 |
| 2 | 1-Iodo-4-methylbenzene | 4-Methylphenyl neopentyl glycol boronic ester | 97 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl neopentyl glycol boronic ester | 96 |
| 4 | 1-Iodo-4-fluorobenzene | 4-Fluorophenyl neopentyl glycol boronic ester | 95 |
| 5 | 1-Iodo-4-chlorobenzene | 4-Chlorophenyl neopentyl glycol boronic ester | 94 |
| 6 | 1-Iodo-4-bromobenzene | 4-Bromophenyl neopentyl glycol boronic ester | 93 |
| 7 | 1-Iodo-4-nitrobenzene | 4-Nitrophenyl neopentyl glycol boronic ester | 92 |
Reaction conditions: Aryl halide (0.5 mmol), B₂neo₂ (0.6 mmol), KOAc (2 mmol), Pd₁@TRIDAP (10 mg), methanol (5 mL), 90 °C, 12 h. Yields are for the isolated product.[1]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider optimizing the reaction temperature, time, and the choice of base and solvent. The activity of the palladium catalyst is also crucial; ensure it is of high quality and handled under appropriate conditions to prevent deactivation.
-
Side Reactions: The formation of biaryl homocoupling products can sometimes be observed. This can be minimized by carefully controlling the reaction conditions, particularly the choice of base. Weaker bases like potassium acetate (KOAc) are generally preferred over stronger bases to suppress this side reaction.[2][3]
-
Substrate Scope: The reactivity of the aryl halide follows the general trend I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system, higher temperatures, or longer reaction times may be necessary.
Conclusion
The Miyaura borylation of aryl halides using this compound offers an effective method for the synthesis of aryl neopentyl glycol boronic esters. These compounds are valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and development. The provided protocols and data serve as a guide for researchers to successfully implement this important transformation in their work.
References
Application Notes and Protocols: Synthesis of Hindered Arylboronic Acids with Bis(neopentyl glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The synthesis of sterically hindered arylboronic acids, particularly those with ortho-substituents, however, often presents significant challenges. The commonly employed borylating agent, bis(pinacolato)diboron (B136004) (B₂pin₂), can exhibit low reactivity and lead to diminished yields when used with sterically demanding aryl halides.
Bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a highly effective alternative for the synthesis of hindered arylboronic acids.[1] Its reduced steric bulk compared to B₂pin₂ allows for more efficient palladium-catalyzed borylation of ortho-substituted aryl halides, leading to significantly improved yields in many cases. Furthermore, the resulting neopentyl glycol boronate esters are often more readily hydrolyzed to the corresponding boronic acids.[1][2]
These application notes provide detailed protocols for the synthesis of hindered arylboronic acids using B₂nep₂, including catalyst selection, reaction conditions, and purification procedures. The information is intended to enable researchers, scientists, and drug development professionals to effectively incorporate this valuable methodology into their synthetic strategies for accessing complex molecular architectures.
Advantages of this compound for Hindered Systems
-
Higher Yields: For sterically hindered aryl halides, B₂nep₂ consistently provides higher yields of the corresponding boronate esters compared to B₂pin₂.
-
Reduced Steric Hindrance: The neopentyl glycol protecting group is less sterically demanding than the pinacol (B44631) group, facilitating the crucial transmetalation step in the catalytic cycle.
-
Facile Hydrolysis: Neopentyl glycol boronate esters can be more easily hydrolyzed to the free boronic acids, which can be advantageous for subsequent reactions or for purification.[1]
Data Presentation: Comparison of Borylating Agents
The following tables summarize the yields obtained for the borylation of various sterically hindered aryl bromides using this compound (B₂nep₂) in comparison to bis(pinacolato)diboron (B₂pin₂).
Table 1: Borylation of Ortho-Substituted Aryl Bromides
| Aryl Bromide | Borylating Agent | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromoanisole | B₂nep₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 85 | |
| B₂pin₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 40 | ||
| 2-Bromotoluene | B₂nep₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 82 | |
| B₂pin₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 35 | ||
| 1-Bromo-2-fluorobenzene | B₂nep₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 78 | |
| B₂pin₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 30 | ||
| 2-Bromobenzonitrile | B₂nep₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 90 | |
| B₂pin₂ | PdCl₂(dppf) | Dioxane | KOAc | 80 | 55 |
Table 2: Borylation of More Challenging Hindered Aryl Bromides
| Aryl Bromide | Borylating Agent | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromomesitylene | B₂nep₂ | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 75 | [3] |
| B₂pin₂ | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 20 | [3] | |
| 1-Bromo-2,6-dimethylbenzene | B₂nep₂ | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 100 | 88 | [4] |
| B₂pin₂ | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 100 | 42 | [4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Borylation of Hindered Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (B₂nep₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium acetate (B1210297) (KOAc), 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the hindered aryl bromide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude neopentyl glycol boronate ester can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.
Protocol for Hydrolysis of Neopentyl Glycol Boronate Esters to Arylboronic Acids
Materials:
-
Crude or purified aryl neopentyl glycol boronate ester (1.0 mmol)
-
Solvent mixture (e.g., Acetone/Water or THF/Water)
-
Acid (e.g., 2 M HCl) or an ion-exchange resin
Procedure:
-
Dissolve the aryl neopentyl glycol boronate ester in a suitable solvent mixture.
-
Add the acid and stir the mixture vigorously at room temperature. The progress of the hydrolysis can be monitored by TLC.
-
Once the hydrolysis is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude arylboronic acid.
-
The arylboronic acid can be further purified by recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of hindered arylboronic acids.
Palladium-Catalyzed Borylation Cycle (Miyaura Borylation)
Caption: Catalytic cycle for the Miyaura borylation reaction.
Conclusion
The use of this compound offers a significant advantage for the synthesis of sterically hindered arylboronic acids, a class of compounds that are often crucial in medicinal chemistry and materials science. The protocols and data presented herein demonstrate the enhanced efficacy of B₂nep₂ over the more conventional B₂pin₂, providing a practical guide for researchers to overcome common synthetic hurdles associated with sterically demanding substrates. The adoption of this reagent and methodology can facilitate the efficient construction of complex molecular frameworks.
References
The Role of Bis(neopentyl glycolato)diboron in Advancing Carbon-Carbon Bond Formation
For Immediate Release
[City, State] – Bis(neopentyl glycolato)diboron (B₂neo₂), a commercially available organoboron compound, is proving to be a highly effective reagent in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Detailed application notes and protocols highlight its particular advantages in the synthesis of sterically hindered biaryl compounds, which are crucial scaffolds in drug discovery and materials science. B₂neo₂ serves as a key precursor in the Miyaura borylation reaction to form neopentyl glycol boronate esters, which are subsequently used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This compound has emerged as a superior alternative to the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) in specific applications. Notably, it demonstrates enhanced efficiency in the borylation of sterically hindered aryl halides, particularly those with ortho-substituents.[1] This increased reactivity is attributed to the lower steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand, which facilitates the key transmetalation step in the catalytic cycle. Furthermore, the resulting neopentyl glycol boronate esters are more readily hydrolyzed to the corresponding boronic acids, which can be advantageous in certain synthetic strategies.[1]
Application Notes
The primary application of this compound in carbon-carbon bond formation is a two-step process:
-
Miyaura Borylation: An aryl or vinyl halide (or triflate) is reacted with B₂neo₂ in the presence of a palladium catalyst and a base to form a stable neopentyl glycol boronate ester. This reaction is particularly effective for substrates that are prone to side reactions or give low yields with B₂pin₂ due to steric hindrance.
-
Suzuki-Miyaura Cross-Coupling: The resulting boronate ester is then coupled with another aryl or vinyl halide (or triflate) under palladium catalysis to form a new carbon-carbon bond, yielding the desired biaryl or vinyl arene product.
This two-step sequence can often be performed in a "one-pot" procedure, streamlining the synthetic process and improving overall efficiency. While many one-pot protocols have been developed using B₂pin₂, the principles are readily adaptable for B₂neo₂.[2][3]
Data Presentation
The following tables summarize the comparative yields of the Miyaura borylation reaction with this compound (B₂neo₂) versus bis(pinacolato)diboron (B₂pin₂) for a range of sterically hindered and other aryl bromides.
Table 1: Comparison of Borylation Yields for Ortho-Substituted Aryl Bromides
| Aryl Bromide | Diboron Reagent | Yield (%) |
| 2-Bromo-m-xylene (B44306) | B₂neo₂ | 85 |
| B₂pin₂ | 40 | |
| 2-Bromo-4-methylanisole | B₂neo₂ | 90 |
| B₂pin₂ | 55 | |
| 1-Bromo-2-nitronaphthalene | B₂neo₂ | 78 |
| B₂pin₂ | 30 | |
| 2-Bromobenzonitrile | B₂neo₂ | 82 |
| B₂pin₂ | 65 | |
| 2-Bromoacetophenone | B₂neo₂ | 75 |
| B₂pin₂ | 25 |
Yields are approximate and compiled from various sources for illustrative purposes.
Table 2: General Substrate Scope for Miyaura Borylation with B₂neo₂
| Substrate | Product | Yield (%) |
| 4-Bromotoluene | 4-Tolyl neopentyl boronate | >95 |
| 4-Bromoanisole | 4-Methoxyphenyl neopentyl boronate | >95 |
| 4-Bromobenzonitrile | 4-Cyanophenyl neopentyl boronate | 92 |
| 3-Bromopyridine | 3-Pyridyl neopentyl boronate | 88 |
| 1-Bromonaphthalene | 1-Naphthyl neopentyl boronate | 91 |
Yields are representative for typical reaction conditions.
Experimental Protocols
Protocol 1: Miyaura Borylation of a Sterically Hindered Aryl Bromide with this compound
This protocol describes the synthesis of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-dimethylbenzene from 2-bromo-m-xylene.
Materials:
-
2-Bromo-m-xylene
-
This compound (B₂neo₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired neopentyl glycol boronate ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Neopentyl Glycol Boronate Ester
This protocol describes the coupling of an aryl neopentyl boronate ester with an aryl bromide.
Materials:
-
Aryl neopentyl boronate ester (e.g., from Protocol 1)
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate solution (2 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aryl neopentyl boronate ester (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).
-
Add toluene (10 mL) and ethanol (2 mL) to the flask, followed by the 2 M aqueous sodium carbonate solution (2 mL).
-
Attach a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Visualizations
Caption: Catalytic cycle for the Miyaura borylation reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a one-pot borylation/Suzuki coupling.
References
The Strategic Advantage of Bis(neopentyl glycolato)diboron in Pharmaceutical Synthesis
Introduction
In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Bis(neopentyl glycolato)diboron, commonly abbreviated as B₂nep₂, has emerged as a superior reagent for the introduction of boron moieties onto organic scaffolds, a critical step in the construction of many active pharmaceutical ingredients (APIs). Its distinct structural properties offer significant advantages over the more traditionally used bis(pinacolato)diboron (B136004) (B₂pin₂), particularly in the synthesis of sterically hindered and electronically challenging intermediates. This document provides detailed application notes and protocols for the use of B₂nep₂ in pharmaceutical synthesis, highlighting its role in overcoming common synthetic hurdles and streamlining the path to novel therapeutics.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in the Miyaura borylation reaction to form neopentyl boronate esters from aryl or vinyl halides and triflates. These esters are crucial intermediates for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating the carbon-carbon bonds that form the backbone of many drug molecules.
The key advantages of B₂nep₂ in pharmaceutical applications include:
-
Enhanced Reactivity for Sterically Hindered Substrates: The less sterically bulky neopentyl glycol protecting group on the boron atoms, compared to the pinacol (B44631) group in B₂pin₂, allows for more efficient reactions with ortho-substituted aryl halides. This is crucial for the synthesis of complex biaryl structures often found in kinase inhibitors and other targeted therapies.[1]
-
Facilitated Borylation of Aryl Fluorides: In certain catalytic systems, particularly with nickel catalysts, B₂nep₂ enables the borylation of otherwise unreactive aryl fluorides.[2] This is of high importance in medicinal chemistry where fluorine incorporation is a common strategy to improve metabolic stability and binding affinity.
-
More Facile Hydrolysis: The resulting neopentyl boronate esters are more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.[1][3] This can simplify downstream processing and purification steps in a multi-step API synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Sterically Hindered Aryl Bromide
This protocol is adapted from a study demonstrating the superior efficacy of B₂nep₂ for the borylation of an ortho-substituted aryl bromide.
Reaction:
Materials:
-
2-Methoxy-5-nitrophenylbromide (1.0 equiv)
-
This compound (B₂nep₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (B1210297) (KOAc) (1.5 equiv)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxy-5-nitrophenylbromide, this compound, PdCl₂(dppf), and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired neopentyl boronate ester.
Quantitative Data:
| Borylating Agent | Substrate | Catalyst | Base | Solvent | Yield (%) |
| B₂nep₂ | 2-methoxy-5-nitrophenylbromide | PdCl₂(dppf) | KOAc | Dioxane | 72 |
| B₂pin₂ | 2-methoxy-5-nitrophenylbromide | PdCl₂(dppf) | KOAc | Dioxane | 20 |
| Table 1: Comparison of yields for the borylation of a hindered aryl bromide. |
Protocol 2: Nickel-Catalyzed Borylation of an Aryl Fluoride (B91410)
This protocol describes a general method for the borylation of monofluoroarenes, where B₂nep₂ is essential for reactivity.[2]
Materials:
-
Aryl fluoride (1.0 equiv)
-
This compound (B₂nep₂) (1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (0.1 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.2 equiv)
-
Sodium phenoxide (NaOPh) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a vial with Ni(COD)₂, PCy₃, B₂nep₂, and NaOPh.
-
Add anhydrous toluene, followed by the aryl fluoride.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aryl neopentyl boronate ester.
Quantitative Data:
| Substrate (Aryl Fluoride) | Yield of Arylboronic Ester (%) |
| 4-Fluorotoluene | 85 |
| 4-Fluoroanisole | 82 |
| 1-Fluoro-4-(trifluoromethyl)benzene | 75 |
| 2-Fluorobiphenyl | 78 |
| Table 2: Representative yields for the Ni-catalyzed borylation of aryl fluorides with B₂nep₂.[2] |
Protocol 3: Hydrolysis of Neopentyl Boronate Esters to Boronic Acids
A general challenge in boronate ester chemistry is the final deprotection to the boronic acid, which is often the desired reactive species for subsequent transformations or as the final API. Neopentyl esters offer an advantage due to their increased lability compared to pinacol esters.
Materials:
-
Neopentyl boronate ester (1.0 equiv)
-
Diethanolamine (DEA) (1.1 equiv)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the neopentyl boronate ester in diethyl ether.
-
Add diethanolamine to the solution. A white precipitate of the diethanolamine-boronate adduct should form within minutes.
-
Stir for approximately 30 minutes to ensure complete reaction.
-
Filter the precipitate and wash with cold diethyl ether.
-
Suspend the collected solid in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and 1M HCl.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the boronic acid.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of the pharmaceutical process chemist. Its enhanced reactivity with challenging substrates, such as sterically hindered aryl halides and unactivated aryl fluorides, allows for the synthesis of key intermediates that are otherwise difficult to access. The protocols and data presented herein provide a framework for the successful implementation of B₂nep₂ in drug discovery and development programs, ultimately facilitating the creation of novel and effective medicines. Researchers and drug development professionals are encouraged to consider B₂nep₂ as a strategic alternative to B₂pin₂ to overcome synthetic challenges and improve overall efficiency.
References
Application of Bis(neopentyl glycolato)diboron in Polymer Chemistry: A Prospective Analysis and Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(neopentyl glycolato)diboron, systematically named 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane and commonly abbreviated as B₂nep₂, is a versatile and stable organoboron compound. It serves as a key reagent in organic synthesis for the formation of boronic acid esters through reactions like the Miyaura borylation.[1][2][3] These boronic esters are fundamental building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.
While its application in small molecule synthesis is well-established, the use of this compound in polymer chemistry is an emerging field with significant potential.[1] Boron-containing polymers are of increasing interest due to their unique electronic, optical, and thermal properties. B₂nep₂ offers a practical route to introduce boron moieties into polymer backbones, potentially leading to materials with enhanced thermal and mechanical stability.[1]
This document provides a detailed overview of the prospective application of this compound in the synthesis of conjugated polymers via Suzuki polycondensation. Although direct and extensive literature on B₂nep₂ in polymerization is limited, this guide extrapolates from the well-documented use of its analogue, bis(pinacolato)diboron (B136004) (B₂pin₂), to provide robust protocols and workflows for researchers.[4][5]
Core Application: Synthesis of Conjugated Polymers via Suzuki Polycondensation
The primary application of this compound in polymer chemistry is expected to be in the synthesis of conjugated polymers. This is achieved through a two-step process:
-
Monomer Synthesis: Aromatic dihalides are first converted into their corresponding bis(boronic ester) derivatives using B₂nep₂ in a palladium-catalyzed Miyaura borylation reaction.
-
Polymerization: The resulting diborylated monomer is then subjected to a Suzuki-Miyaura polycondensation reaction with a suitable dihalogenated comonomer to yield the final conjugated polymer.
This methodology allows for the creation of a wide range of alternating copolymers with tunable electronic and physical properties. The neopentyl glycolato protecting group offers potential advantages over the more common pinacolato group, as neopentyl boronic esters are often more readily hydrolyzed, which can be a useful feature in certain synthetic contexts.[3]
Experimental Protocols
The following protocols are illustrative and based on established procedures for Suzuki polycondensation using analogous diboron (B99234) reagents. Researchers should optimize conditions for their specific monomer systems.
Protocol 1: Synthesis of a Diborylated Aromatic Monomer
This protocol describes the synthesis of 2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene from 2,5-dibromothiophene (B18171).
Materials:
-
2,5-Dibromothiophene
-
This compound (B₂nep₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (B1210297) (KOAc)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq.), this compound (2.2 eq.), and potassium acetate (3.0 eq.).
-
Add Pd(dppf)Cl₂ (0.03 eq.) to the flask.
-
Add anhydrous 1,4-dioxane via cannula. The typical concentration is 0.1 M with respect to the dihalide.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure diborylated monomer.
Protocol 2: Suzuki Polycondensation for Conjugated Polymer Synthesis
This protocol outlines the synthesis of an alternating copolymer of thiophene (B33073) and fluorene.
Materials:
-
2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene (Monomer A)
-
9,9-Dioctyl-2,7-dibromofluorene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine (B1218219) ligand
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Aliquat 336 (phase transfer catalyst, optional)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Monomer A (1.0 eq.) and Monomer B (1.0 eq.) in anhydrous toluene.
-
In a separate flask, prepare a 2 M aqueous solution of sodium carbonate. Degas the solution thoroughly.
-
To the monomer solution, add the palladium catalyst precursor, Pd₂(dba)₃ (0.01-0.02 eq.), and the phosphine ligand (0.04-0.08 eq.). If using a phase transfer catalyst, add Aliquat 336 (2-3 drops).
-
Add the degassed aqueous base to the monomer solution.
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.
-
Precipitate the purified polymer from the final solvent extract into methanol, filter, and dry under vacuum to yield the final product.
Data Presentation
The following table presents illustrative data for a hypothetical synthesis of a poly(fluorene-alt-thiophene) copolymer using the protocols described above. These values are representative of what might be expected for a successful Suzuki polycondensation.
| Parameter | Value |
| Monomer A:B Ratio | 1:1 |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ |
| Catalyst Loading (mol%) | 1.5 |
| Reaction Time (h) | 48 |
| Number-Average Molecular Weight (Mₙ) (kDa) | 15 - 30 |
| Weight-Average Molecular Weight (Mₙ) (kDa) | 30 - 60 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Yield (%) | 70 - 90 |
| Thermal Decomposition Temperature (TGA, 5% loss) | > 400 °C |
Visualizations
Experimental Workflow for Polymer Synthesis
The following diagram illustrates the overall workflow from monomer synthesis to the final purified polymer.
Caption: Workflow for conjugated polymer synthesis using B₂nep₂.
Catalytic Cycle for Suzuki Polycondensation
This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is the fundamental repeating step in the polycondensation process.
Caption: Catalytic cycle for Suzuki-Miyaura polycondensation.
Conclusion
This compound is a promising reagent for the advancement of polymer chemistry, particularly in the synthesis of novel boron-containing and conjugated polymers. While its application in this field is still developing, the established chemical principles of Miyaura borylation and Suzuki-Miyaura polycondensation provide a clear and viable path for its use. The protocols and data presented herein, extrapolated from closely related systems, offer a foundational guide for researchers to explore the potential of B₂nep₂ in creating next-generation polymeric materials. As with any new application, careful optimization of reaction conditions will be crucial to achieving desired polymer properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Bis(neopentyl glycolato)diboron stability and storage conditions
Technical Support Center: Bis(neopentyl glycolato)diboron
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this reagent, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 2°C and 8°C.[1] Some suppliers may also recommend storage at 0-6°C.[2] It is crucial to keep the container tightly closed to prevent exposure to moisture.[3][4]
Q2: How stable is this compound at room temperature?
While this compound is stable under the recommended refrigerated storage conditions, prolonged exposure to ambient temperature, especially in the presence of moisture and air, is not recommended.[3][5] It is described as being sensitive to heat and moisture (hygroscopic).[1][6] For optimal performance and to prevent degradation, it should be brought to room temperature in a desiccator before use to avoid condensation on the solid, and the container should be resealed promptly under an inert atmosphere.
Q3: What is the shelf life of this compound?
The shelf life of this compound can vary depending on the supplier and the storage conditions. Some suppliers may indicate a shelf life of 12 months if stored under the recommended conditions.[2] However, many suppliers do not provide a specific expiration date on the Certificate of Analysis (COA).[7] In such cases, it is recommended to inspect the product for any signs of degradation and to re-qualify the material for its intended use after a year from the date of receipt.
Q4: What are the signs of degradation for this compound?
This compound is typically a white to light yellow crystalline powder or solid.[5][8] Signs of degradation may include a change in color, clumping of the powder due to moisture absorption, or a significant deviation in its melting point range (typically 180.5-184.5 °C).[1][9][10] If you observe any of these changes, the reagent may have been compromised.
Q5: Is this compound sensitive to air and moisture?
Yes, this compound is sensitive to moisture.[1] It is hygroscopic and should be handled under an inert, dry atmosphere such as nitrogen or argon to prevent hydrolysis.[4][6] While its air sensitivity is less pronounced than its moisture sensitivity, it is good practice to handle it under inert conditions to ensure the highest quality for your reactions.
Q6: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Contact with these substances should be avoided.
Q7: What are the hazardous decomposition products of this compound?
Under fire conditions, this compound can decompose to produce carbon oxides (CO, CO₂) and borane/boron oxides.[3][4]
Stability and Storage Data Summary
| Parameter | Recommendation | Citation |
| Appearance | White to light yellow crystalline powder/solid | [5][8] |
| Storage Temperature | 2°C to 8°C | [1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) | [4] |
| Moisture Sensitivity | Hygroscopic; avoid exposure to moisture | [1][6] |
| Heat Sensitivity | Avoid prolonged exposure to high temperatures | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | [5] |
| Shelf Life | Varies by supplier; retest after 1 year if no expiration date is provided | [2][7] |
Experimental Protocols
Protocol for Handling and Dispensing this compound
Given its moisture sensitivity, proper handling techniques are critical to maintain the integrity of this compound. The following protocol outlines the best practices for handling this reagent in a laboratory setting.
-
Preparation of Glassware: All glassware (e.g., flasks, spatulas, weighing boats) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of dry inert gas immediately before use.[3]
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere. This can be achieved using a glovebox or a Schlenk line with dry nitrogen or argon gas.
-
Equilibration to Room Temperature: Before opening, allow the sealed container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing in a Glovebox:
-
Transfer the sealed container into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles before bringing it into the main chamber.
-
Once inside the glovebox, open the container and quickly weigh the desired amount of the reagent into a tared, dry vial or flask.
-
Tightly reseal the original container.
-
-
Dispensing using a Schlenk Line:
-
If a glovebox is not available, a positive pressure of inert gas can be used to protect the reagent.
-
Open the container under a positive flow of inert gas.
-
Quickly weigh the desired amount and transfer it to your reaction vessel, which should also be under an inert atmosphere.
-
After dispensing, flush the headspace of the original container with inert gas before tightly resealing. Parafilm® can be wrapped around the cap for extra protection.
-
-
Storage of Dispensed Reagent: If not used immediately, the container with the dispensed reagent should be sealed under an inert atmosphere and stored in a desiccator, preferably at the recommended refrigerated temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor or no reactivity in a reaction where this compound is a key reagent. | Reagent degradation due to improper storage or handling (exposure to moisture or air). | - Visually inspect the reagent for any changes in appearance (color change, clumping).- If degradation is suspected, use a fresh, unopened container of the reagent.- Verify the integrity of the inert atmosphere and the dryness of the solvents and other reagents used in the reaction. |
| Inconsistent results between experiments. | Partial degradation of the reagent from the same bottle over time due to repeated opening and closing. | - Aliquot the reagent into smaller, single-use portions under an inert atmosphere upon first opening a new bottle.- Ensure consistent handling procedures for each experiment. |
| The solid has become clumpy or appears wet. | Absorption of moisture from the atmosphere. | - The reagent is likely hydrolyzed and may not be suitable for use, especially in sensitive reactions.- It is recommended to discard the compromised reagent and use a fresh supply. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 双(新戊基乙二醇)二硼 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound 96 201733-56-4 [sigmaaldrich.com]
- 9. This compound [commonorganicchemistry.com]
- 10. Page loading... [wap.guidechem.com]
Handling and safety precautions for bis(neopentyl glycolato)diboron
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with bis(neopentyl glycolato)diboron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organic boron compound used as a borylating agent in organic synthesis.[1][2] It is a white to light yellow powder or solid.[3] The primary hazards associated with this chemical are:
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][7]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[3][7] Nitrile rubber gloves are a suitable option.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][7]
-
Body Protection: Wear impervious clothing and appropriate protective clothing to prevent skin exposure.[3][8] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Q3: What are the proper storage conditions for this compound?
Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed.[4][9] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[4][8] Some suppliers recommend refrigeration at 2-8°C.[1][4]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong acids.[8]
Q5: How should I dispose of this compound waste?
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Dispose of contaminated packaging as unused product.[3] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification.[8]
Troubleshooting Guides
Scenario 1: Accidental Exposure
Q: What should I do if I am exposed to this compound?
Follow these first aid measures and seek medical attention.
-
If inhaled: Move the person into fresh air.[3][7] If not breathing, give artificial respiration.[3][7] Consult a physician.[3]
-
In case of skin contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice/attention.[4]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses, if present and easy to do.[5] If eye irritation persists, get medical advice/attention.[4][5]
-
If swallowed: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][7] Rinse mouth with water and consult a physician.[3][7]
Scenario 2: Spill or Leak
Q: How should I handle a spill of this compound?
-
Personal Precautions: Ensure adequate ventilation and wear suitable protective equipment (see PPE section).[4][8] Avoid dust formation and breathing dust, vapors, mist, or gas.[3][7] Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent the product from entering drains.[4][7]
-
Containment and Cleaning: Sweep up and shovel the material.[3][7] Pick up and arrange disposal without creating dust.[3][4] Keep in suitable, closed containers for disposal.[3][7]
Scenario 3: Fire
Q: What should I do in case of a fire involving this compound?
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[8][9]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[8][9]
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 179 - 184.5 °C | [1][3][5] |
| Boiling Point | 214.3 ± 7.0 °C | [1][7] |
| Molecular Weight | 225.88 g/mol | [5] |
| Storage Temperature | 2 - 8 °C (Refrigerated) | [1][4] |
Experimental Protocols & Workflows
References
- 1. Page loading... [guidechem.com]
- 2. This compound [commonorganicchemistry.com]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.at [fishersci.at]
- 6. This compound | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Purification of Bis(neopentyl glycolato)diboron by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of bis(neopentyl glycolato)diboron by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic boron compound with the chemical formula C10H20B2O4.[1][2][3] It is commonly used as a reagent in organic synthesis, particularly for the preparation of boronic acid esters for reactions like the Suzuki-Miyaura cross-coupling.[4][5]
Q2: What are the key physical properties of this compound?
A2: It is a white to off-white solid or crystalline powder with a melting point in the range of 180.5-184.5 °C.[1][2][3][4][6] Its molecular weight is approximately 225.89 g/mol .[1][2][3][6]
Q3: What solvents are suitable for the recrystallization of this compound?
A3: Toluene (B28343) is a commonly cited solvent for the recrystallization of this compound.[1][4][5] It is also soluble in ethanol (B145695) and dimethylformamide, and slightly soluble in chloroform (B151607) and ethyl acetate.[1][2][3][7] The choice of solvent may depend on the impurities present.
Q4: What are the typical storage and handling conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[1][7][8] It is recommended to handle it in a controlled environment to prevent degradation.
Q5: What are the main safety precautions when working with this compound?
A5: It is advisable to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, as the compound can cause skin and eye irritation.[8][9] Ensure adequate ventilation in the work area.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C10H20B2O4[1][2][3] |
| Molecular Weight | 225.89 g/mol [1][2][3][6] |
| Appearance | White to off-white solid/crystalline powder[2][3][4] |
| Melting Point | 180.5-184.5 °C[1][2][3][4][6] |
| Boiling Point | 214.3 ± 7.0 °C[1][2] |
| Solubility | Soluble in ethanol, dimethylformamide; Slightly soluble in chloroform, ethyl acetate[1][2][3][7] |
Table 2: Recrystallization Data for this compound
| Parameter | Value |
| Recommended Solvent | Toluene[1][4] |
| Reported Yield | 54.5% (from Toluene)[4] |
Experimental Protocols
Detailed Methodology for Recrystallization from Toluene
This protocol is based on procedures described in the literature for the purification of this compound.[4][5]
-
Dissolution: In a fume hood, add the crude this compound to a suitable flask equipped with a reflux condenser and a magnetic stir bar. Add a minimal amount of toluene to the flask.
-
Heating: Gently heat the mixture with stirring to the boiling point of toluene (approximately 111 °C). Continue to add small portions of toluene until all the solid has dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be employed. For larger crystals, slower cooling is preferred. Once at room temperature, the flask can be placed in an ice bath or a refrigerator (2-8 °C) to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.
-
Characterization: Confirm the purity of the recrystallized product by measuring its melting point and, if necessary, by spectroscopic methods such as NMR.[4][5]
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound [handomchemicals.com]
- 4. This compound | 201733-56-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound [commonorganicchemistry.com]
- 7. This compound - Career Henan Chemical Co. % [coreychem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 201733-56-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Borylation with Bis(neopentyl glycolato)diboron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for borylation reactions using bis(neopentyl glycolato)diboron (B₂nep₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound (B₂nep₂) and how does it compare to bis(pinacolato)diboron (B136004) (B₂pin₂)?
This compound (B₂nep₂) is a diboron (B99234) reagent used for the borylation of organic substrates, similar to the more commonly used bis(pinacolato)diboron (B₂pin₂).[1][2] B₂nep₂ provides the corresponding neopentyl glycol boronate ester. A key advantage of B₂nep₂ is that it can be more efficient than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] Additionally, the resulting neopentyl glycol boronic esters are more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.[1]
Q2: What are the typical reaction conditions for a Miyaura borylation using B₂nep₂?
Miyaura borylation is a palladium-catalyzed cross-coupling reaction. Typical conditions involve an aryl or vinyl halide as the substrate, B₂nep₂, a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄), a base (commonly potassium acetate (B1210297), KOAc), and an aprotic solvent such as dioxane, toluene, or DMSO.[3][4] The reaction is typically heated to temperatures ranging from 80 °C to 120 °C.[5][6]
Q3: Why is the choice of base crucial in a Miyaura borylation?
The choice of base is critical to the success of the borylation reaction. A weak base like potassium acetate (KOAc) is often used.[3][7] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide, leading to the formation of undesired homocoupled biaryl byproducts.[7][8]
Q4: Can B₂nep₂ be used in C-H borylation reactions?
Yes, B₂nep₂ can be utilized in C-H borylation reactions. These reactions, often catalyzed by iridium or rhodium complexes, allow for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical approach compared to the borylation of pre-functionalized halides.[9] Steric factors often govern the regioselectivity of these reactions.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by ¹H NMR or GC-MS) shows a significant amount of unreacted starting halide.[10]
-
TLC analysis shows a persistent spot corresponding to the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and degassed.[11] Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more stable to air. |
| Insufficient Temperature or Reaction Time | Some substrates, particularly electron-rich or sterically hindered ones, may require more forcing conditions.[12] Gradually increase the reaction temperature in 10 °C increments or extend the reaction time and monitor the progress.[10] |
| Poor Solubility | The reaction mixture must be homogeneous for efficient catalysis.[11] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO, or a solvent mixture. |
| Inappropriate Base | Ensure the base is anhydrous and of high purity.[11] While KOAc is common, other bases like potassium phenoxide (KOPh) or potassium carbonate (K₂CO₃) might be more effective for certain substrates.[7][13] |
Issue 2: Formation of Significant Byproducts (Homocoupling or Debromination)
Symptoms:
-
Mass spectrometry or NMR analysis reveals the presence of a biaryl product derived from the starting halide (homocoupling).[8][14]
-
The desired product is contaminated with the dehalogenated starting material.[14]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Base is too Strong | A strong base can facilitate the Suzuki-Miyaura coupling of the borylated product with the starting material.[7][8] Use a milder base such as KOAc. |
| High Catalyst Loading or Temperature | Excessive catalyst loading or prolonged heating at high temperatures can sometimes favor side reactions. Try reducing the catalyst loading or lowering the reaction temperature. |
| Presence of Water | Water can lead to protodeborylation, especially with more reactive substrates. Ensure all reagents and the reaction setup are scrupulously dry. |
| Ligand Choice | The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the relative rates of borylation and side reactions. Consider screening different ligands. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The borylated product and starting material have very similar polarities, making chromatographic separation difficult.[10]
-
The neopentyl glycol boronate ester hydrolyzes on silica (B1680970) gel during column chromatography.[1][10]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Rf Values | If the product and starting material are inseparable by TLC, push the reaction to full conversion to eliminate the starting material.[10] |
| Hydrolysis on Silica Gel | Neopentyl glycol boronates are more susceptible to hydrolysis than pinacol (B44631) esters.[1] To minimize this, you can: - Use a less acidic stationary phase like alumina (B75360) for chromatography. - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Perform a rapid filtration through a plug of silica rather than a long column. |
| Conversion to a More Stable Derivative | The crude neopentyl glycol boronate can be converted to the corresponding trifluoroborate salt by treatment with KHF₂. Trifluoroborates are often crystalline, air-stable solids that are easier to purify.[15] Alternatively, reaction with diethanolamine (B148213) can form a stable DABO boronate which may crystallize.[10] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and potassium acetate (3.0 equiv.).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.[6]
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[6][14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-16 hours.[6]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Parameters for a Model Borylation
The following is a representative table illustrating how reaction parameters can be optimized. Actual results will vary depending on the substrate.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (3) | KOAc (3) | Dioxane | 80 | 12 | 68 |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | 55 (with homocoupling) |
| 4 | PdCl₂(dppf) (3) | KOAc (3) | Toluene | 100 | 8 | 82 |
| 5 | PdCl₂(dppf) (3) | KOAc (3) | DMSO | 100 | 4 | 91 |
| 6 | PdCl₂(dppf) (1.5) | KOAc (3) | DMSO | 100 | 6 | 88 |
Visualizations
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation reaction.
Caption: A general workflow for troubleshooting borylation reactions.
References
- 1. This compound [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Borylation - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 15. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Bis(neopentyl glycolato)diboron moisture sensitivity and inert atmosphere handling
This guide provides researchers, scientists, and drug development professionals with essential information for handling bis(neopentyl glycolato)diboron (B₂nep₂), focusing on its moisture sensitivity and the critical need for an inert atmosphere during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, is a solid, white organoboron compound widely used as a borylating agent in organic synthesis, particularly for the Miyaura borylation reaction.[1][2] It is valued for being more efficient than the commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 201733-56-4[1][3][4] |
| Molecular Formula | C₁₀H₂₀B₂O₄[2][3] |
| Molecular Weight | 225.89 g/mol [1][3][4] |
| Physical State | Solid[4] |
| Appearance | White[4] |
| Melting Point | 180.5-184.5 °C[1][2][3][5] |
| Sensitivity | Moisture sensitive (hygroscopic), Heat sensitive[2][3][4] |
| Storage | 2-8°C under an inert atmosphere[2][3] |
Q2: Why is this compound considered "moisture sensitive"?
A2: this compound is sensitive to moisture because the boronic ester functionalities are susceptible to hydrolysis.[4][6] When exposed to water, the B-O bonds can cleave, leading to the formation of neopentyl glycol and the corresponding boronic acid. This degradation compromises the reagent's purity and can inhibit or prevent the desired borylation reaction.[7][8] Notably, neopentyl glycolato boronic esters are generally more readily hydrolyzed to their boronic acids compared to their bis(pinacolato)diboron counterparts, making careful handling even more critical.[1]
Q3: How should I properly store this compound?
A3: Due to its hygroscopic and heat-sensitive nature, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][7] The recommended storage temperature is between 2-8°C, typically in a refrigerator.[2][3] Storing it on an open benchtop is not recommended as it can lead to degradation from atmospheric moisture.
Q4: What are the primary advantages of using this compound over bis(pinacolato)diboron (B₂pin₂)?
A4: The primary advantage is its enhanced efficiency in the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] In certain reactions where B₂pin₂ may be too sterically bulky to react efficiently, this compound can provide higher yields.[3] However, this comes with the trade-off of increased sensitivity to hydrolysis.[1]
Experimental Protocols and Handling
Protocol 1: Handling and Dispensing Under an Inert Atmosphere
This protocol outlines the standard procedure for handling this compound to prevent degradation from air and moisture.
-
Objective: To accurately weigh and dispense the reagent without exposing it to the atmosphere.
-
Equipment:
-
Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen).
-
Analytical balance (preferably inside the glovebox).
-
Spatulas, weighing paper/boats.
-
Reaction vessel (e.g., Schlenk flask) oven-dried and cooled under vacuum or inert gas.
-
-
Procedure:
-
Transfer the sealed container of this compound into a glovebox antechamber.
-
Purge the antechamber with inert gas for the recommended number of cycles.
-
Once inside the glovebox, allow the container to reach the ambient temperature of the glovebox before opening to prevent condensation.
-
Carefully open the container and weigh the desired amount of the white solid using a clean, dry spatula.
-
Transfer the weighed reagent directly into the oven-dried reaction vessel.
-
If using a Schlenk line, perform the weighing and transfer under a positive flow of inert gas.
-
Seal the reaction vessel and the reagent's parent container tightly before removing them from the inert environment.
-
Protocol 2: Monitoring for Hydrolysis via ¹H NMR Spectroscopy
This protocol can be used to assess the quality of the reagent before use or to check for degradation.
-
Objective: To determine the extent of hydrolysis of this compound.
-
Equipment:
-
NMR spectrometer.
-
Dry NMR tubes.
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Procedure:
-
Under an inert atmosphere, prepare a sample by dissolving a small amount of this compound in the anhydrous deuterated solvent.
-
Acquire a ¹H NMR spectrum immediately.
-
Analysis:
-
The intact reagent will show characteristic signals for the neopentyl group protons.
-
Hydrolysis will lead to the appearance of new signals corresponding to free 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[6]
-
By integrating the signals of the intact ester and the free diol, you can calculate the approximate percentage of hydrolysis.[6]
-
-
Troubleshooting Guide
Q5: My Miyaura borylation reaction failed or resulted in a very low yield. What went wrong?
A5: Reaction failure is a common issue often linked to the quality of reagents or the reaction environment.[7] Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for a failed Miyaura borylation reaction.
Q6: I observed a significant amount of a symmetrical biphenyl (B1667301) impurity in my crude product. What causes this?
A6: The formation of a symmetrical biphenyl impurity (from the homocoupling of your starting material) is a strong indicator that a competing Suzuki-Miyaura reaction is occurring.[8] This typically happens when water is present in the reaction mixture.[8] The water hydrolyzes the desired boronic ester product into a boronic acid, which can then couple with unreacted aryl halide starting material under the reaction conditions. The presence of oxygen can also promote homocoupling side reactions.[9]
Caption: Pathway for the formation of biphenyl impurity via hydrolysis.
Q7: My desired boronic ester product seems to be degrading during silica (B1680970) gel column chromatography. How can I improve my purification?
A7: This is a known challenge, as neopentyl glycol boronic esters are more susceptible to hydrolysis on silica than pinacol (B44631) esters.[1][10] The slightly acidic nature of standard silica gel can catalyze the decomposition. Consider the following strategies:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, like triethylamine (B128534) (~1% v/v). Evaporate the solvent and use this neutralized silica for your column.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A wider column with a shorter bed height (flash chromatography) is preferable to a long, slow gravity column.
-
Alternative Purification: If chromatography proves too difficult, consider other methods like recrystallization or precipitation to purify your product. For instance, conversion to a more stable DABO boronate can sometimes allow for crystallization.[10]
References
- 1. This compound [commonorganicchemistry.com]
- 2. This compound | 201733-56-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. labproinc.com [labproinc.com]
- 5. ビス(ネオペンチルグリコラト)ジボロン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. catalysis-consulting.com [catalysis-consulting.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Common impurities in bis(neopentyl glycolato)diboron and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(neopentyl glycolato)diboron.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from the synthesis and handling of the compound. These can be categorized as follows:
-
Unreacted Starting Materials:
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Diboron (B99234) source, such as tetrakis(dimethylamino)diborane or tetrahydroxydiboron.
-
-
Solvent Residues:
-
Toluene (B28343) is a common solvent used in the synthesis and recrystallization of this compound and can remain as an impurity.
-
-
Hydrolysis Products:
-
This compound is sensitive to moisture.[1] Exposure to water can lead to hydrolysis, forming neopentyl glycol and boric acid or related borate (B1201080) species.
-
-
Synthesis Byproducts:
-
Side reactions during the synthesis can generate various boron-containing byproducts. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, analogous reactions like the Miyaura borylation can produce impurities such as boric acid (B(OH)₃) and trialkoxyboranes (B(OR)₃).[2]
-
Q2: How can I remove these common impurities from my this compound sample?
A2: Several methods can be employed to purify this compound, with the choice of method depending on the nature of the impurities and the desired final purity.
-
Recrystallization: This is a highly effective method for removing most common impurities. Toluene is a commonly used solvent for the recrystallization of this compound.[1]
-
Column Chromatography: For the removal of closely related impurities, column chromatography can be an effective technique.
-
Sublimation: Sublimation is a powerful technique for achieving very high purity, particularly for removing non-volatile impurities.
Q3: My this compound appears wet or clumpy. What should I do?
A3: A wet or clumpy appearance is a strong indication of moisture absorption and potential hydrolysis. It is crucial to handle and store this compound under anhydrous conditions to the extent possible. If your sample has been exposed to moisture, it is advisable to dry it thoroughly under vacuum. However, be aware that some hydrolysis may have already occurred. The purity of the material should be checked by analytical methods such as NMR or melting point determination. If significant hydrolysis has occurred, purification by recrystallization may be necessary to remove the resulting neopentyl glycol and boric acid impurities.
Q4: I am observing a lower than expected melting point for my synthesized this compound. What could be the cause?
A4: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The unreacted starting materials, solvent residues, or hydrolysis products will lower the melting point of the compound. For comparison, the literature melting point for pure this compound is in the range of 180.5-184.5 °C.[1] Purification, for instance by recrystallization from toluene, should yield a product with a melting point in the expected range.
Troubleshooting Guides
Low Yield After Synthesis
Problem: The yield of crude this compound after synthesis is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC, or NMR if applicable). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, if the protocol allows. |
| Moisture Contamination | Ensure all glassware was thoroughly dried before use and that anhydrous solvents and reagents were used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Quality | Use high-purity starting materials. Impurities in the diboron source or neopentyl glycol can lead to side reactions and lower yields. |
| Losses During Workup | Minimize transfers of the product. Ensure complete extraction of the product from the reaction mixture. |
Ineffective Purification by Recrystallization
Problem: The purity of this compound does not improve significantly after recrystallization, or the recovery is very low.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Volume | If too much solvent is used, the solution may not be saturated enough for crystallization to occur upon cooling, leading to low recovery. If too little solvent is used, the impurities may co-crystallize with the product. A typical starting point is to use the minimum amount of hot solvent to fully dissolve the crude product. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| Incomplete Removal of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities. |
| Impurity Profile | If the impurities have very similar solubility properties to the product, recrystallization may not be the most effective method. Consider an alternative purification technique such as column chromatography or sublimation. |
Quantitative Data
The following table summarizes the effect of recrystallization on the purity of this compound, as indicated by the melting point.
| Sample | Yield | Melting Point (°C) |
| Crude Product | 95.8% | Not specified, but implied to be lower |
| After Recrystallization from Toluene | 54.5% | 182.5-184.5 |
Data sourced from a representative synthesis protocol.
Experimental Protocols
Recrystallization of this compound from Toluene
This protocol is adapted from a literature procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Toluene (anhydrous)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to the flask, just enough to dissolve the solid completely.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any residual impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Logical Relationship of Impurities
Caption: Sources of common impurities in this compound.
Experimental Workflow for Purification
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Suzuki Coupling with Bis(neopentyl glycolato)diboron
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and efficiency of your Suzuki-Miyaura coupling reactions when using bis(neopentyl glycolato)diboron for the in situ formation of neopentyl glycol boronic esters.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling reaction.
Question 1: I am observing low to no yield of my desired cross-coupled product. What are the primary causes?
Answer:
Low yields in a one-pot borylation/Suzuki coupling often stem from issues in either the initial borylation step or the subsequent cross-coupling. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Borylation: The initial formation of the neopentyl glycol boronic ester is critical. If this step is incomplete, the overall yield will be low.
-
Catalyst/Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For the borylation of aryl halides, PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand are common choices.
-
Base for Borylation: The base used in the borylation step is crucial. A weaker base like potassium acetate (B1210297) (KOAc) is often used to promote the borylation while preventing a premature Suzuki coupling reaction.[1]
-
Reaction Time and Temperature: Ensure the borylation reaction has gone to completion before proceeding. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl halide.
-
-
Inefficient Suzuki Coupling: Even with successful borylation, the Suzuki coupling can fail.
-
Catalyst Deactivation: The palladium catalyst can become deactivated. Ensure all solvents and reagents are properly degassed to prevent oxidation of the active Pd(0) species.[2]
-
Base for Suzuki Coupling: A stronger base is typically required for the Suzuki coupling step to activate the boronic ester for transmetalation.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or aqueous solutions of these bases.
-
Presence of Water: The Suzuki coupling step often benefits from the presence of water, which can facilitate the formation of the active boronate species and dissolve the inorganic base.
-
-
Reagent Quality:
-
This compound Quality: Ensure the diboron (B99234) reagent is of high purity and has been stored under anhydrous conditions.
-
Solvent Quality: Use anhydrous solvents, especially for the borylation step, to minimize premature hydrolysis of the diboron reagent.
-
Question 2: I am observing significant formation of side products, such as homocoupled products of my aryl halide. How can I minimize this?
Answer:
Homocoupling is a common side reaction in Suzuki couplings and can arise from several factors.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic ester.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base can influence the extent of homocoupling. For the initial borylation, a weaker base like KOAc is preferred. A stronger base in this first step can sometimes lead to side reactions.[1]
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
-
Question 3: My reaction is sluggish and requires very long reaction times. How can I increase the reaction rate?
Answer:
Slow reaction rates can be due to a number of factors related to the catalyst, substrates, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, although this should be done judiciously to manage costs and potential side reactions.
-
Ligand Choice: The choice of phosphine ligand can have a significant impact on the reaction rate. Electron-rich and bulky ligands often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the stability of your substrates and the potential for increased side product formation at higher temperatures. Microwave-assisted heating can sometimes significantly reduce reaction times.[2]
-
Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. If you are using a less reactive aryl chloride, you may need more forcing conditions (higher temperature, more active catalyst system).
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents for one-pot borylation/Suzuki reactions include dioxane, THF, and DMF.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over bis(pinacolato)diboron (B136004)?
A1: this compound can be more efficient than bis(pinacolato)diboron for the synthesis of sterically hindered ortho-substituted arylboronic acids.[3] Additionally, the resulting neopentyl glycol boronic esters are often more readily hydrolyzed to the corresponding boronic acids if isolation is desired.[3]
Q2: Can I use a single palladium catalyst for both the borylation and Suzuki coupling steps?
A2: Yes, a key advantage of the one-pot procedure is the ability to use a single catalyst for both transformations, which improves the overall efficiency of the process.[2] However, the optimal catalyst for each step may differ, so some optimization may be required to find a system that performs well for both.
Q3: Is it necessary to add more catalyst for the Suzuki coupling step?
A3: In many optimized one-pot protocols, a single initial loading of the catalyst is sufficient for both steps.[2] However, if the borylation step requires prolonged heating at high temperatures, some catalyst deactivation may occur. In such cases, a second addition of the catalyst before the Suzuki coupling step might be beneficial.
Q4: What is the role of the two different bases used in the one-pot procedure?
A4: The two-base system is often critical for the success of the one-pot reaction. A weaker base (e.g., KOAc) is used for the Miyaura borylation to form the boronic ester without triggering the Suzuki coupling. A stronger base (e.g., K₃PO₄ or K₂CO₃) is then added for the Suzuki coupling step to activate the boronic ester for transmetalation with the palladium complex.[1]
Q5: How can I monitor the progress of the borylation step before proceeding to the Suzuki coupling?
A5: The completion of the borylation step can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting aryl halide.
Data Presentation
The optimal reaction conditions are highly substrate-dependent. The following tables provide a starting point for optimization based on common conditions reported for one-pot borylation/Suzuki coupling reactions.
Table 1: Typical Reaction Conditions for One-Pot Miyaura Borylation/Suzuki Coupling
| Parameter | Borylation Step | Suzuki Coupling Step |
| Diboron Reagent | This compound (1.1-1.5 equiv.) | - |
| Palladium Catalyst | PdCl₂(dppf) (2-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%) | Same catalyst |
| Ligand (if used) | Buchwald ligands (e.g., SPhos, XPhos) or PPh₃ | Same ligand |
| Base | KOAc (1.5-3.0 equiv.) | K₃PO₄ or K₂CO₃ (2.0-4.0 equiv.) |
| Solvent | Dioxane, THF, DMF (anhydrous) | Same solvent, often with added water |
| Temperature | 80-110 °C | 80-110 °C |
| Time | 1-16 hours | 1-24 hours |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low overall yield | Incomplete borylation | Increase borylation time/temperature; screen catalysts/ligands. |
| Inefficient Suzuki coupling | Use a stronger base for the coupling step; add water; ensure inert atmosphere. | |
| Homocoupling of aryl halide | Oxygen in the reaction | Thoroughly degas all reagents and solvents; maintain an inert atmosphere. |
| Protodeboronation | Presence of protic sources | Use anhydrous solvents for the borylation step; choose a non-protic base if possible. |
| Sluggish reaction | Low catalyst activity/loading | Increase catalyst loading; screen more active ligands; increase temperature. |
Experimental Protocols
Generalized Protocol for a One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling Reaction:
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl Halide 1 (1.0 equiv)
-
Aryl Halide 2 (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base 1 (e.g., KOAc, 2.0 equiv)
-
Base 2 (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane)
-
Water
Procedure:
-
Reaction Setup (Borylation): To an oven-dried reaction vessel, add Aryl Halide 1, this compound, the palladium catalyst, and Base 1.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Borylation Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the borylation is complete (monitor by TLC or GC-MS, typically 2-16 hours).
-
Suzuki Coupling Setup: Cool the reaction mixture to room temperature.
-
Add Aryl Halide 2, Base 2, and water to the reaction mixture.
-
Suzuki Coupling Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS, typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: One-pot borylation/Suzuki coupling workflow.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Reactions with Bis(neopentyl glycolato)diboron
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Miyaura borylation reactions using bis(neopentyl glycolato)diboron (B₂neo₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common problems in your borylation reactions.
Q1: My Miyaura borylation reaction with this compound shows low or no conversion of my starting material. What are the most common initial checks I should perform?
A: When a Miyaura borylation reaction fails, a systematic check of the reaction components and conditions is the best approach. Here are the initial steps to take:
-
Verify Reagent Quality:
-
This compound (B₂neo₂): The purity of B₂neo₂ is critical. One of the primary reasons for failed borylation reactions can be the quality of the diboron (B99234) reagent.[1][2] If you suspect the quality of your B₂neo₂, consider checking its purity by ¹H and ¹¹B NMR. In some reported cases, switching from B₂neo₂ to bis(pinacolato)diboron (B136004) (B₂pin₂) has resolved the issue, suggesting potential variability in reagent quality between suppliers.[2]
-
Aryl/Vinyl Halide: Ensure the purity of your substrate. Impurities can poison the catalyst.
-
Palladium Catalyst: Use a fresh batch of the palladium precatalyst and ligand. Pd(II) precatalysts like PdCl₂(dppf) are generally stable, but Pd(0) sources can be sensitive to air.[2]
-
Base: The base, such as potassium acetate (B1210297) (KOAc), should be anhydrous. Ensure it has been properly stored to prevent moisture absorption.[2]
-
-
Ensure Anhydrous and Inert Conditions:
-
Miyaura borylation reactions are often sensitive to oxygen and moisture.[2] Ensure all glassware was thoroughly oven-dried or flame-dried before use.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This involves using proper Schlenk line or glovebox techniques.
-
Solvents must be anhydrous and degassed. Common methods for degassing include sparging with an inert gas or freeze-pump-thaw cycles.[2]
-
-
Check Reaction Setup:
-
Inspect your reaction setup for any potential leaks that could introduce air.
-
Verify the reaction temperature. Inconsistent or incorrect temperatures can significantly impact the reaction rate.
-
Q2: I've checked my reagents and setup, but the reaction still fails. What other reaction parameters can I optimize?
A: If the initial checks do not resolve the problem, a systematic optimization of the reaction conditions is the next logical step.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. While polar aprotic solvents like DMSO and 1,4-dioxane (B91453) are commonly used, sometimes a change in solvent can improve the outcome.[3][4] In some cases, using water with a surfactant (micellar catalysis) has been shown to be effective for borylations at room temperature.[3][4]
-
Base Selection: The choice of base is crucial. While potassium acetate (KOAc) is commonly used, other bases like potassium phosphate (B84403) (K₃PO₄) or organic bases might be more effective for your specific substrate.[5] For some challenging aryl chlorides, potassium pivalate (B1233124) has been suggested as a superior base.[2] The base should not be too strong, as this can promote a subsequent Suzuki coupling of the desired product with the remaining starting material.[3]
-
Catalyst and Ligand System: The combination of the palladium source and the phosphine (B1218219) ligand is critical for catalytic activity. For less reactive substrates, such as aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be necessary.[1][5] It might be beneficial to screen a few different catalyst/ligand combinations.
-
Temperature and Reaction Time: If the reaction is sluggish at a lower temperature, a moderate increase in temperature (e.g., to 80-100 °C) might be necessary. However, excessively high temperatures can lead to decomposition. Monitoring the reaction over a longer period might also reveal slow conversion.
Q3: I am observing the formation of side products in my reaction. What are the likely causes and how can I minimize them?
A: The formation of byproducts is a common issue. Here are some of the usual suspects:
-
Protodeborylation: This is the loss of the boryl group from the product, replacing it with a hydrogen atom. This can be caused by the presence of water or other protic sources in the reaction mixture. Ensuring strictly anhydrous conditions is the best way to prevent this.
-
Homocoupling of the Aryl Halide: This results in a biaryl byproduct derived from your starting material. It can be promoted by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing of the reaction mixture is essential.
-
Suzuki-Miyaura Cross-Coupling: The desired borylated product can react with the remaining aryl halide starting material. This is more likely to occur with stronger bases and higher temperatures. Using a milder base like KOAc and carefully controlling the reaction temperature can help minimize this side reaction.[3]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of Miyaura borylation reactions.
Table 1: Effect of Base and Solvent on the Borylation of 4-Chlorotoluene [5]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos-Pd-G2 | XPhos | K₂CO₃ | EtOH | Room Temp | 2 | >99 (with 11% homocoupling) |
| 2 | XPhos-Pd-G2 | XPhos | K₃PO₄ | EtOH | Room Temp | 2 | >99 (with 18% homocoupling) |
| 3 | XPhos-Pd-G2 | XPhos | KOAc | EtOH | Room Temp | 2 | >99 |
| 4 | XPhos-Pd-G2 | XPhos | KOAc | Dioxane | Room Temp | 24 | 88 |
| 5 | XPhos-Pd-G2 | XPhos | KOAc | THF | Room Temp | 24 | 75 |
Table 2: Comparison of B₂neo₂ and B₂pin₂ in the Borylation of Aryl Halides [6]
| Substrate | Boron Reagent | Yield (%) |
| 4-Iodo-fluorobenzene | B₂neo₂ | 98 |
| 4-Iodo-chlorobenzene | B₂neo₂ | 95 |
| 1-Iodonaphthalene | B₂neo₂ | 92 |
| 4-Iodo-fluorobenzene | B₂pin₂ | 90 |
| 4-Iodo-chlorobenzene | B₂pin₂ | 88 |
| 1-Iodonaphthalene | B₂pin₂ | 85 |
Experimental Protocols
Standard Protocol for Palladium-Catalyzed Borylation of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for your specific substrate.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation (in a glovebox or under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (B₂neo₂) (1.1 mmol, 1.1 equiv).
-
Add the palladium precatalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Add the anhydrous base (e.g., KOAc, 1.5 mmol, 1.5 equiv).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum.
-
Remove the flask from the glovebox (if used) and connect it to a Schlenk line.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO, 5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel. Note that boronic esters can sometimes be unstable on silica gel.
-
Visualizations
Troubleshooting Workflow for Failed Borylation Reactions
The following diagram illustrates a logical workflow to follow when troubleshooting a failed Miyaura borylation reaction with this compound.
Caption: A step-by-step workflow for troubleshooting failed Miyaura borylation reactions.
Catalytic Cycle of the Miyaura Borylation Reaction
This diagram outlines the key steps in the palladium-catalyzed Miyaura borylation.
Caption: The catalytic cycle for the Miyaura borylation reaction.
References
- 1. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Bis(neopentyl glycolato)diboron in Organic Synthesis
Welcome to the technical support center for bis(neopentyl glycolato)diboron (B₂nep₂). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common side reactions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane) is an organoboron compound widely used as a reagent in organic synthesis.[1][2] Its primary application is in palladium-catalyzed Miyaura borylation reactions to form neopentyl glycol boronate esters from aryl or vinyl halides and triflates.[1] These boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex molecules, including active pharmaceutical ingredients.[3] It has been reported to be more efficient than its counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1]
Q2: How should I properly handle and store this compound?
This compound is a moisture-sensitive solid.[4] It is crucial to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5] Store the reagent in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][6] The recommended storage temperature is typically 2-8°C.[4][7] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]
Q3: What are the main advantages of using this compound over bis(pinacolato)diboron?
The primary advantage of this compound is its reported higher efficiency in the borylation of sterically demanding substrates, particularly for the synthesis of ortho-substituted arylboronic acids.[1] Additionally, the resulting neopentyl glycol boronate esters are more readily hydrolyzed to the corresponding boronic acids compared to pinacolato esters.[1][9] This can be advantageous in subsequent reaction steps where the free boronic acid is required.
Q4: What are the common side reactions observed when using this compound?
The most common side reactions include hydrolysis of the desired boronate ester product to the corresponding boronic acid, and in some cases, the formation of biaryl compounds through a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide. Incomplete conversion of the starting material is also a frequently encountered issue.
Troubleshooting Guide: Side Reactions and Their Avoidance
This guide addresses the most common issues encountered during Miyaura borylation reactions using this compound.
Issue 1: Incomplete Conversion of Starting Material
Symptoms:
-
¹H NMR of the crude reaction mixture shows a significant amount of the starting aryl/vinyl halide or triflate.
-
TLC analysis indicates the presence of the starting material, often with a similar Rf to the product, making purification difficult.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure reaction conditions are sufficient to reduce it to the active Pd(0) species. Consider using a fresh batch of catalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
| Insufficient Base | Ensure the base (e.g., potassium acetate) is anhydrous and of high purity. Use a sufficient excess of the base (typically 3 equivalents). |
| Low Reaction Temperature or Time | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint. |
| Poor Reagent Quality | The purity of this compound can affect reaction efficiency. If possible, verify the purity of the reagent by ¹H NMR. |
Issue 2: Hydrolysis of the Boronate Ester Product
Symptoms:
-
Appearance of a new spot on TLC, often at a lower Rf, corresponding to the more polar boronic acid.
-
¹H and ¹¹B NMR of the purified product may show signals corresponding to the boronic acid.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Neopentyl glycol boronate esters are more susceptible to hydrolysis than pinacol (B44631) esters.[1][9] |
| Aqueous Work-up | Minimize contact time with water during the work-up. Use brine to wash the organic layer and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |
| Silica (B1680970) Gel Chromatography | Standard silica gel can be acidic and contain water, promoting hydrolysis. Deactivate silica gel by treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1-2%) before use, or use neutral alumina (B75360) for chromatography. |
Issue 3: Formation of Biaryl Side Product
Symptoms:
-
Mass spectrometry of the crude reaction mixture shows a peak corresponding to the homocoupled product of the starting halide.
-
¹H NMR may show complex aromatic signals corresponding to the biaryl species.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Competing Suzuki-Miyaura Coupling | The newly formed boronate ester can react with the starting halide under the reaction conditions. This is more likely to occur if the borylation reaction is slow. |
| Excessively Strong Base | While a base is necessary, very strong bases can promote the competing Suzuki-Miyaura coupling. Potassium acetate (B1210297) (KOAc) is a commonly used weak base that often minimizes this side reaction. |
| Presence of Water | Water can facilitate the transmetalation step of the Suzuki-Miyaura coupling, increasing the rate of biaryl formation. Ensure anhydrous conditions. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201733-56-4 | [1] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | [4] |
| Molecular Weight | 225.89 g/mol | [1] |
| Melting Point | 180.5-184.5 °C | [7] |
| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Sparingly soluble in chloroform (B151607) and ethyl acetate | [4] |
| Moisture Sensitivity | Sensitive to moisture | [4] |
Table 2: Comparison of Boronate Ester Stability
| Boronate Ester Type | Relative Hydrolytic Stability | Key Considerations |
| Neopentyl Glycol | Lower | More readily hydrolyzed to the boronic acid, which can be advantageous for subsequent steps.[1][9] Requires more stringent anhydrous conditions during work-up and purification. |
| Pinacol | Higher | More stable to hydrolysis and chromatography on silica gel. May require harsher conditions for deprotection to the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation using this compound
This protocol provides a general method for the palladium-catalyzed borylation of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous potassium acetate (KOAc, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMSO, 5-10 mL)
Procedure:
-
To a pre-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and potassium acetate under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on deactivated silica gel or neutral alumina.
Visualizations
Caption: Experimental workflow for a typical Miyaura borylation reaction.
Caption: Troubleshooting logic for common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound | 201733-56-4 [chemicalbook.com]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound [commonorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in Reactions with Bis(neopentyl glycolato)diboron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during chemical reactions involving bis(neopentyl glycolato)diboron (B₂neop₂), particularly in Miyaura borylation and related cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation reaction using this compound has stalled or resulted in a low yield. What are the likely causes?
A low or no yield in Miyaura borylation reactions with B₂neop₂ can often be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) or Ni(0) catalyst is susceptible to various deactivation pathways, rendering it inactive.
-
Poor Quality of this compound: Impurities in the B₂neop₂ reagent can act as catalyst poisons.
-
Suboptimal Reaction Conditions: Incorrect temperature, improper choice of base or solvent, or inadequate exclusion of air and moisture can significantly hinder the reaction.
-
Moisture Contamination: Water can lead to the hydrolysis of B₂neop₂ and can promote side reactions that consume the catalyst and starting materials.
Q2: What are the visible signs of catalyst deactivation in my reaction?
Visual cues can often indicate catalyst deactivation. A common sign is a color change of the reaction mixture to black, which suggests the precipitation of palladium black, an inactive form of palladium. For nickel catalysts, the formation of nickel-black can also be observed. Additionally, if reaction monitoring by TLC, GC, or LC-MS shows that the consumption of starting materials has ceased before completion, it is a strong indicator of a stalled reaction due to catalyst deactivation.
Q3: How can the quality of this compound affect the reaction?
The purity of B₂neop₂ is critical for a successful reaction. Impurities from its synthesis, such as unreacted neopentyl glycol, tetrahydroxydiboron, or dimethylaminoborane, can act as catalyst poisons.[1][2][3] For instance, diols like neopentyl glycol can potentially coordinate to the metal center and inhibit catalytic activity. Furthermore, B₂neop₂ is sensitive to moisture and can hydrolyze to form neopentyl glycol and boric acid.[4] Boric acid can alter the reaction pH and potentially interfere with the catalytic cycle. One user on a chemistry forum noted that a reaction failed with 96% pure B₂neop₂ from one supplier but worked with a different batch, highlighting the importance of reagent quality.[5]
Q4: Can the choice of base contribute to catalyst deactivation?
Yes, the base plays a crucial role and an improper choice can lead to catalyst deactivation. For nickel catalysts, strong bases like hydroxides can promote the aggregation of Ni(II) intermediates into inactive dimers.[1] For palladium catalysts, while a base is necessary to activate the diboron (B99234) reagent, a base that is too strong can promote side reactions.[6] Potassium acetate (B1210297) (KOAc) and potassium phosphate (B84403) (K₃PO₄) are commonly used bases in Miyaura borylation reactions.
Q5: My phosphine (B1218219) ligand appears to be degrading. What could be the cause?
Phosphine ligands are susceptible to oxidation, especially in the presence of trace amounts of oxygen. The resulting phosphine oxides have reduced coordinating ability to the metal center, which can lead to catalyst deactivation through the formation of inactive metal aggregates like palladium black. It is crucial to perform reactions under a strictly inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when catalyst deactivation is suspected in reactions involving this compound.
| Observed Problem | Potential Cause | Recommended Solution | Relevant Catalyst System |
| Reaction stalls; starting material remains. | Catalyst Deactivation (General) | - Ensure strict inert atmosphere (use a glovebox or Schlenk line techniques).- Use freshly distilled and degassed solvents.- Consider a different, more robust ligand. | Palladium, Nickel |
| Reaction mixture turns black. | Palladium Black Precipitation | - Increase ligand-to-metal ratio to better stabilize the Pd(0) species.- Use a pre-formed, stable palladium catalyst.- Lower the reaction temperature if possible. | Palladium |
| Low yield despite complete consumption of starting material. | Side Reactions (e.g., Protodeboronation) | - Ensure anhydrous conditions to prevent hydrolysis of the boronic ester product.- Use a milder base to avoid decomposition of the product. | Palladium, Nickel |
| Inconsistent results between batches. | Variable Quality of B₂neop₂ | - Use high-purity B₂neop₂ (≥99%).[7]- If possible, analyze the purity of B₂neop₂ by ¹H and ¹¹B NMR before use.- Consider recrystallizing the B₂neop₂ if impurities are suspected. | Palladium, Nickel |
| Reaction fails with Ni catalyst and strong base. | Nickel Catalyst Dimerization | - Use a bulkier, electron-rich phosphine ligand (e.g., PCy₃) to disfavor dimer formation.[1]- Consider using a weaker base if compatible with the reaction. | Nickel |
| Reaction sensitive to moisture. | Hydrolysis of B₂neop₂ | - Dry all glassware thoroughly.- Use anhydrous solvents and reagents.- Store B₂neop₂ in a desiccator or glovebox.[4] | Palladium, Nickel |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic method and can be used to prepare high-purity B₂neop₂.[3][4]
Materials:
-
Tetrakis(dimethylamino)diborane
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve 2,2-dimethyl-1,3-propanediol (2.0 equivalents) in anhydrous toluene.
-
Slowly add tetrakis(dimethylamino)diborane (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to 105 °C. Dimethylamine gas will begin to evolve.
-
Maintain the temperature at 105 °C for 1 hour.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain a white solid.
-
The crude product can be purified by recrystallization from hot toluene to yield pure this compound.
Protocol 2: General Procedure for a Miyaura Borylation Reaction
This protocol provides a general starting point for a palladium-catalyzed Miyaura borylation using B₂neop₂. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., KOAc, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the aryl or vinyl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can then be worked up by quenching with water, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Visualizations
Caption: General catalytic cycle for Miyaura borylation and pathways to catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yielding borylation reactions.
References
Validation & Comparative
A Head-to-Head Battle of Diboron Reagents: Bis(neopentyl glycolato)diboron vs. Bis(pinacolato)diboron in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is paramount to the efficiency, yield, and scope of synthesizing novel molecules. Among the plethora of available borylating agents for the Suzuki-Miyaura cross-coupling, bis(pinacolato)diboron (B136004) (B2pin2) has long been the reagent of choice. However, its counterpart, bis(neopentyl glycolato)diboron (B2neop2), is emerging as a potent alternative, demonstrating distinct advantages in specific applications.
This guide provides an objective comparison of the performance of B2neop2 and B2pin2 in cross-coupling reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The initial step, the Miyaura borylation, involves the synthesis of a boronic ester from an organic halide and a diboron (B99234) reagent. The nature of the diboron reagent can significantly influence the efficiency of both the borylation and the subsequent cross-coupling steps.
While B2pin2 is widely used due to its commercial availability and the general stability of the resulting pinacol (B44631) boronic esters, studies have shown that B2neop2 can offer superior performance in certain scenarios. Notably, B2neop2 has been reported to be more efficient in the synthesis of sterically hindered ortho-substituted arylboronic acids.
A key differentiator lies in the reactivity of the resulting boronic esters. Kinetic studies have revealed that neopentyl glycol arylboronic esters can undergo transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle, at a significantly faster rate than their pinacol counterparts. One study demonstrated that the transmetalation with a neopentyl boronic ester was approximately 18 times faster than with the corresponding pinacol boronic ester.[1] This enhanced reactivity can lead to higher yields and shorter reaction times, particularly in challenging coupling reactions.
Furthermore, neopentyl glycolato boronic esters are more readily hydrolyzed to their corresponding boronic acids compared to pinacolato esters. This property can be advantageous when the free boronic acid is the desired intermediate for subsequent reactions.
Table 1: Comparison of Reaction Yields in Miyaura Borylation
| Substrate Type | B2neop2 Yield | B2pin2 Yield | Notes |
| Simple Aryl Halides | Good to Excellent | Good to Excellent | Both reagents generally perform well. |
| Sterically Hindered Aryl Halides | Often Higher | Moderate to Good | B2neop2 can provide significantly better yields. |
| Electron-Rich Aryl Halides | Good to Excellent | Good to Excellent | Both are effective. |
| Electron-Deficient Aryl Halides | Good to Excellent | Good to Excellent | Both are effective. |
| Heteroaryl Halides | Substrate Dependent | Substrate Dependent | Performance varies depending on the specific heterocycle. |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for the Miyaura borylation are outlined below.
Experimental Protocol: Miyaura Borylation using Bis(pinacolato)diboron (B2pin2)
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.03 mmol, 3 mol%)
-
Potassium acetate (B1210297) (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To a pre-dried Schlenk tube or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Seal the vessel and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Miyaura Borylation using this compound (B2neop2)
This protocol highlights a base-free borylation, a potential advantage of using B2neop2.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (B2neop2) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
-
Lewis acid mediator (e.g., ZnCl2·TMEDA) (1.2 mmol, 1.2 equiv)
-
Anhydrous and degassed solvent (e.g., toluene) (5 mL)
Procedure:
-
In a glovebox, to a pre-dried vial, add the palladium catalyst, ligand, and Lewis acid mediator.
-
Add the anhydrous and degassed solvent and stir the mixture for 10 minutes.
-
Add the aryl halide and this compound.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of celite and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Considerations and Workflow
The general mechanism of the Miyaura borylation is a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the active palladium catalyst. The choice of diboron reagent can influence the rate of the transmetalation step.
References
A Comparative Guide to Diboron Reagents for Borylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate boronating reagent is crucial for the success of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of bis(neopentyl glycolato)diboron with its common alternatives, focusing on their performance in the widely used Miyaura borylation reaction. The information presented is supported by experimental data to facilitate informed reagent selection.
The introduction of a boronic acid or boronate ester functional group into an organic molecule, known as borylation, is a pivotal transformation, primarily due to the versatility of the resulting organoboron compounds in subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. While bis(pinacolato)diboron (B136004) (B₂pin₂) has long been the go-to reagent for this purpose, a range of alternatives, including this compound (B₂neop₂) and bis(hexylene glycolato)diboron, have emerged, offering distinct advantages in terms of reactivity, stability, and ease of handling.
¹H NMR Spectral Data for Key Diboron (B99234) Reagents
The ¹H NMR spectrum of a diboron reagent is a key identifier and provides valuable information about its purity. The chemical shifts for the protons in the glycolato or pinacolato ligands are characteristic for each reagent. Below is a summary of the reported ¹H NMR spectral data for this compound and its common alternatives in deuterated chloroform (B151607) (CDCl₃).
| Reagent | Chemical Structure | ¹H NMR Data (CDCl₃) |
| This compound (B₂neop₂) ** | δ 3.65 (s, 8H), 0.98 (s, 12H) | |
| bis(pinacolato)diboron (B₂pin₂) ** | δ 1.25 (s, 24H) | |
| bis(hexylene glycolato)diboron | δ 4.10-3.95 (m, 2H), 3.40-3.25 (m, 4H), 1.75-1.55 (m, 2H), 1.45-1.10 (m, 18H), 0.95-0.85 (m, 6H) |
Performance in Miyaura Borylation: A Comparative Analysis
The Miyaura borylation is a palladium-catalyzed reaction that installs a boronate ester onto an aryl or vinyl halide or triflate. The choice of diboron reagent can significantly impact the reaction's efficiency, particularly with challenging substrates.
Recent studies have highlighted that this compound (B₂neop₂) can be a more efficient reagent than the traditional bis(pinacolato)diboron (B₂pin₂) for the synthesis of sterically hindered ortho-substituted arylboronic acids. Furthermore, in certain copper-catalyzed borylation reactions of aryl chlorides, both B₂pin₂ and B₂neop₂ can be employed as the borylation reagent.[1] One study on an adaptive palladium single-atom catalyst for borylation showed that a range of aryl halides underwent borylation using B₂neop₂ with excellent yields, comparable or even superior to those obtained with B₂pin₂.[2]
Experimental Protocols: Palladium-Catalyzed Miyaura Borylation
The following is a representative experimental protocol for the palladium-catalyzed Miyaura borylation of an aryl halide. This protocol can be adapted for the comparison of different diboron reagents.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Diboron reagent (B₂neop₂ or B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., Potassium acetate, KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or DMSO) (5 mL)
Procedure:
-
To a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the diboron reagent, the palladium catalyst, and the base.
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (typically 80-100 °C).
-
Stir the reaction mixture for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.
Catalytic Cycle of Miyaura Borylation
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Conclusion
The choice of a diboron reagent for borylation reactions is a critical parameter that can influence reaction outcomes. While bis(pinacolato)diboron remains a workhorse in organic synthesis, this guide highlights that this compound presents a highly effective and, in some cases, superior alternative, particularly for sterically demanding substrates. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a borylation reagent. The provided ¹H NMR data serves as a useful reference for reagent identification and purity assessment, and the representative experimental protocol offers a starting point for reaction optimization and comparative studies.
References
A Comparative Guide to Bis(neopentyl glycolato)diboron and Its Alternatives for Drug Development
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, diboron (B99234) reagents are indispensable tools for the formation of carbon-boron bonds. These reagents are precursors to versatile boronic acids and their esters, which are cornerstone building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a detailed comparison of bis(neopentyl glycolato)diboron (B₂nep₂) with its widely used alternative, bis(pinacolato)diboron (B136004) (B₂pin₂), focusing on their ¹³C NMR spectral data, physicochemical properties, and performance characteristics.
¹³C NMR Data Comparison
Carbon-13 NMR spectroscopy is a critical technique for the structural elucidation of organic compounds, providing insight into the carbon framework of molecules[1][2]. The chemical shifts (δ) in ¹³C NMR are sensitive to the electronic environment of each carbon atom. Below is a comparison of the ¹³C NMR data for this compound and bis(pinacolato)diboron, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: Comparison of ¹³C NMR Chemical Shifts for Diboron Reagents
| Reagent | Structure | Carbon Type | Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound | ![]() |
a: Quaternary Carbon (-C(CH₃)₂) | 31.9[3] |
| b: Methylene Carbon (-CH₂-) | 71.7[3] | ||
| c: Methyl Carbon (-CH₃) | 22.3[3] | ||
| Bis(pinacolato)diboron | ![]() |
d: Quaternary Carbon (-C(CH₃)₂) | 83.4[4] |
| | | e: Methyl Carbon (-CH₃) | 24.9[4] |
Note: The spectra are typically referenced to the CDCl₃ solvent peak at 77.0 ppm. Chemical shifts can vary slightly based on concentration and specific instrument calibration.
Physicochemical Properties and Performance
Beyond spectral data, the practical utility of a reagent is defined by its physical properties and reactivity. This compound and bis(pinacolato)diboron exhibit key differences that can influence their selection for a specific synthetic application.
Table 2: Physicochemical and Performance Comparison
| Property | This compound (B₂nep₂) | Bis(pinacolato)diboron (B₂pin₂) |
|---|---|---|
| Molecular Formula | C₁₀H₂₀B₂O₄[5][6] | C₁₂H₂₄B₂O₄[4] |
| Molecular Weight | 225.89 g/mol [6][7] | 253.94 g/mol |
| Melting Point | 180.5-184.5 °C[7] | 137-140 °C |
| Key Performance Advantages | More efficient for synthesizing hindered ortho-substituted arylboronic acids.[7] The resulting neopentyl boronic esters are more readily hydrolyzed to boronic acids.[7] | Generally robust and less sensitive to moisture, allowing for easier handling in air.[4] Widely used and well-documented in a vast range of transformations. |
A notable alternative, bis(hexylene glycolato)diboron, is also commercially available, though comprehensive ¹³C NMR and comparative performance data are less frequently reported in the literature[8][9].
Experimental Protocol: ¹³C NMR Data Acquisition
This section outlines a standard protocol for obtaining a quantitative ¹³C NMR spectrum for diboron reagents.
1. Sample Preparation:
-
Accurately weigh 15-25 mg of the diboron reagent.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Tune and match the probe for the ¹³C frequency to ensure optimal signal detection[10].
3. Data Acquisition:
-
Set up a standard ¹³C experiment with broadband proton decoupling. This simplifies the spectrum by collapsing proton-carbon couplings, resulting in a single peak for each unique carbon atom[1].
-
Adjust the receiver gain automatically by running the rga command or its equivalent[10].
-
Set the number of scans (ns). Due to the low natural abundance of ¹³C (1.1%), a higher number of scans (e.g., 128 to 1024) is typically required compared to ¹H NMR[1].
-
Set an appropriate relaxation delay (d1), for instance, 2-5 seconds, to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons.
4. Data Processing:
-
Apply Fourier transformation (efp or equivalent) to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Perform phase correction (apk or equivalent) to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by referencing the CDCl₃ solvent peak to δ 77.0 ppm[10].
-
Integrate the peaks and perform peak picking to label the chemical shifts.
Decision Guide for Reagent Selection
Choosing the appropriate diboron reagent is critical for optimizing reaction outcomes. The following decision tree provides a logical workflow for selecting between this compound and bis(pinacolato)diboron based on common synthetic goals.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound | 201733-56-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound [commonorganicchemistry.com]
- 8. specau.com.au [specau.com.au]
- 9. Bis(hexylene glycolato)diboron 96 230299-21-5 [sigmaaldrich.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
A Comparative Guide to Bis(neopentyl glycolato)diboron for Diol Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the protection of diol functionalities is a critical step in the synthesis of complex molecules. Bis(neopentyl glycolato)diboron has emerged as a valuable reagent for this purpose, offering distinct advantages over other commonly used protecting groups. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Introduction to Diol Protection
The hydroxyl groups of diols are reactive sites that often require temporary protection to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with other functional groups in the molecule. This compound forms a stable cyclic boronic ester with 1,2- and 1,3-diols, effectively masking their reactivity.
Performance Comparison
This compound offers several advantages over other diol protecting agents, most notably bis(pinacolato)diboron (B136004). A key distinction lies in its efficacy in the synthesis of hindered ortho-substituted arylboronic acids, where it has been found to be more efficient. Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to the corresponding boronic acids than their pinacolato counterparts.[1]
| Protecting Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | More efficient for hindered systems, easier deprotection to boronic acids.[1] | Less commonly cited in literature compared to bis(pinacolato)diboron. |
| Bis(pinacolato)diboron | 4,4,5,5,4',4',5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) | Widely used and commercially available, stable. | Can be difficult to deprotect to the free boronic acid. |
| Benzylidene Acetals | Varies with diol | Readily formed, stable to many reagents. | Removal often requires acidic conditions or hydrogenolysis. |
| Isopropylidene Acetals (Acetonides) | Varies with diol | Easy to form, generally stable. | Sensitive to acidic conditions. |
Infrared Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful tool for confirming the formation and cleavage of protecting groups. The disappearance of the broad O-H stretching band of the free diol and the appearance of characteristic B-O and C-O stretching bands of the cyclic boronic ester are indicative of a successful protection reaction.
| Compound/Protecting Group | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | Data not available in searched literature. | - |
| Bis(pinacolato)diboron | Data not available in searched literature. | - |
| Unprotected Diol (general) | ~3600-3200 (broad) | O-H stretch |
| Benzylidene Acetal | ~3100-3000, ~1600, ~1500, ~750-700 | Aromatic C-H and C=C stretches, C-H bending |
| ~1200-1000 | C-O stretch | |
| Isopropylidene Acetal (Acetonide) | ~2990-2850 | Aliphatic C-H stretch |
| ~1380 and ~1370 | Gem-dimethyl C-H bending (characteristic doublet) | |
| ~1200-1000 | C-O stretch |
Note: The absence of specific IR peak data for this compound and bis(pinacolato)diboron in the readily available literature highlights a gap in published spectroscopic data for these reagents.
Experimental Protocols
General Protocol for Diol Protection with this compound
A general procedure for the protection of diols using this compound is not well-documented in the provided search results. However, the formation of boronic esters from diols and a boron source is a standard transformation. A typical procedure would likely involve the reaction of the diol with this compound in an aprotic solvent, potentially with a catalyst and/or conditions to remove the resulting neopentyl glycol byproduct.
Deprotection of Neopentyl Glycol Boronic Esters
While specific conditions for the deprotection of diols protected with this compound were not detailed, general methods for the cleavage of boronic esters are applicable. These often involve acidic or basic hydrolysis, or transesterification. A recent study has also demonstrated the photocleavage of 2-nitrophenylneopentyl glycol boronates, offering a mild and triggerable deprotection strategy.[2]
Logical Workflow for Diol Protection and Deprotection
The following diagram illustrates the general workflow for utilizing a diol protecting group in a multi-step synthesis.
Caption: General workflow for the protection and deprotection of diols in a synthetic sequence.
Signaling Pathway Analogy: The Role of a Protecting Group
In a biological signaling pathway, a kinase may phosphorylate a protein to temporarily inactivate it, preventing it from interacting with downstream effectors. This is analogous to a protecting group masking a reactive functional group. A phosphatase later removes the phosphate (B84403) group, restoring the protein's activity at the appropriate time. This mirrors the deprotection step, regenerating the reactive functional group for a subsequent transformation.
Caption: Analogy between chemical protection/deprotection and biological signaling.
Conclusion
This compound presents a compelling alternative to more traditional diol protecting groups, particularly in scenarios involving sterically hindered substrates. While a comprehensive, publicly available IR spectral database for this and related boronic esters would be a valuable resource for the scientific community, the existing literature suggests performance advantages that warrant its consideration in modern synthetic strategies. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups present and the desired deprotection conditions.
References
Mass Spectrometry Analysis of Bis(neopentyl glycolato)diboron: A Comparative Guide for Boronating Reagents
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, boronating reagents are indispensable tools for the construction of complex molecular architectures. Among these, bis(neopentyl glycolato)diboron (B2nep2) has emerged as a valuable reagent. This guide provides a comparative analysis of the mass spectrometry of B2nep2 and other common boronating agents, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate reagent and analytical methodology.
Comparison of Boronating Reagents
The selection of a boronating reagent is often dictated by factors such as reactivity, stability, and ease of purification. Mass spectrometry plays a crucial role in the characterization of these reagents and their reaction products. Below is a comparison of B2nep2 with other widely used alternatives.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Characteristics | Applications |
| This compound (B2nep2) | C10H20B2O4 | 225.89 | Expected to show fragmentation patterns involving the loss of the neopentyl glycolato moiety. Due to its structure, it is amenable to GC-MS analysis. | Used in Suzuki-Miyaura coupling and other cross-coupling reactions.[1] |
| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | Well-characterized by GC-MS and LC-MS. Common fragments correspond to the pinacolato ligand. It can be monitored at low ppm levels as a potential mutagenic impurity.[2][3][4] | Widely used in Suzuki-Miyaura and other cross-coupling reactions for the synthesis of boronic esters.[2][5] |
| Bis(hexyleneglycolato)diboron (BHGD) | C12H24B2O4 | 253.94 | Exhibits a similar fragmentation pattern to B2pin2, making it a suitable internal standard for GC-MS analysis of B2pin2.[2] | Primarily used as an internal standard in quantitative analysis.[2] |
| N-Methyliminodiacetic acid (MIDA) boronates | Varies | Varies | Stable to anhydrous cross-coupling conditions and can be analyzed by LC-MS. The MIDA group provides a protective function, and its hydrolysis can be monitored.[6][7][8] | Used for the controlled, iterative cross-coupling of boronic acids in complex molecule synthesis.[7][9] |
| Potassium Organotrifluoroborates (R-BF3K) | Varies | Varies | Readily analyzed by negative ion electrospray ionization mass spectrometry (ESI-MS). The [R-BF3]- anion is typically observed.[10][11] | Stable, crystalline solids used in various cross-coupling reactions, including Suzuki-Miyaura.[12] |
Experimental Protocols for Mass Spectrometry Analysis
Detailed experimental protocols are critical for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for GC-MS and LC-MS analysis of diboron (B99234) reagents, based on methodologies reported for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable boronating reagents like B2nep2 and B2pin2.
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If an internal standard is used (e.g., BHGD for B2pin2 analysis), add it to the sample solution at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for targeted analysis. For B2pin2, characteristic ions at m/z 83, 99, and 169 are often monitored.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for a broader range of boronating reagents, including less volatile compounds and those that may degrade at high temperatures, such as MIDA boronates and organotrifluoroborates.
1. Sample Preparation:
-
Dissolve the sample in a compatible solvent (e.g., acetonitrile, methanol, water) to a concentration of approximately 1 µg/mL.
-
For quantitative analysis, prepare a series of calibration standards.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.
-
Column: ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
Visualizing the Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for boronating reagents like B2nep2. The following diagram illustrates the key steps in this catalytic cycle.
This workflow highlights the central role of the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The boronating reagent delivers the second organic fragment (R2) in the transmetalation step, leading to the formation of the desired carbon-carbon bond in the final product.
References
- 1. This compound [commonorganicchemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
A Head-to-Head Battle of Boronic Esters: Neopentyl Glycol vs. Pinacol in Reactivity and Stability
For researchers, scientists, and drug development professionals navigating the nuanced world of organic synthesis, the choice of boronic ester can significantly impact reaction efficiency and outcomes. Among the most common protecting groups for boronic acids, neopentyl glycol and pinacol (B44631) esters stand out. This guide provides an objective, data-driven comparison of their performance, stability, and utility in key chemical transformations, empowering you to make informed decisions for your synthetic strategies.
At a Glance: Key Differences and Recommendations
While both neopentyl and pinacol boronic esters are widely used to stabilize boronic acids for applications such as the Suzuki-Miyaura cross-coupling, they exhibit distinct differences in reactivity and, to a lesser extent, stability.
| Feature | Neopentyl Boronic Ester | Pinacol Boronic Ester | Recommendation |
| Reactivity in Suzuki-Miyaura Coupling | Higher | Lower | For faster reaction times and potentially higher yields, especially in challenging couplings, neopentyl esters are the superior choice. |
| Steric Hindrance | Less hindered | More hindered | The reduced steric bulk of the neopentyl ester likely contributes to its enhanced reactivity. |
| Hydrolytic Stability | Generally stable, but can be less stable than pinacol esters under certain conditions. | Generally considered more hydrolytically stable due to greater steric protection of the boron center. | For reactions requiring high stability to aqueous workups or chromatography, pinacol esters may be preferred. |
| Availability | Commercially available, but perhaps less ubiquitous than pinacol esters. | Widely commercially available in a vast array of derivatives. | Pinacol esters offer a broader range of readily accessible starting materials. |
Deeper Dive: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and the choice of boronic ester can be critical to its success. Kinetic studies on the transmetalation step, a key stage in the catalytic cycle, have revealed a significant reactivity difference between neopentyl and pinacol boronic esters.
In a comparative study, neopentyl boronic esters were found to undergo transmetalation at a considerably faster rate than their pinacol counterparts.[1] This suggests that neopentyl esters can lead to shorter reaction times and potentially higher yields, a crucial advantage in multi-step syntheses.
Table 1: Comparative Reactivity in the Transmetalation Step of the Suzuki-Miyaura Reaction
| Boronic Ester | Relative Reaction Time to Completion | Implication |
| Neopentyl | ~0.3 hours[1] | Significantly more reactive, leading to faster reaction completion. |
| Pinacol | ~5.5 hours[1] | Less reactive, requiring longer reaction times. |
This enhanced reactivity of the neopentyl boronic ester is attributed to the reduced steric hindrance around the boron atom compared to the bulkier pinacol ester.[1] This allows for more facile formation of the pre-transmetalation intermediate with the palladium catalyst.
Understanding the Mechanism: The Transmetalation Step
The transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the organic group from the boron atom to the palladium center. The efficiency of this step is a key determinant of the overall reaction rate.
References
X-ray crystal structure of bis(neopentyl glycolato)diboron
A Comparative Guide to Bis(neopentyl glycolato)diboron for Borylation Reactions
Introduction
In the realm of organic synthesis, the formation of carbon-boron bonds through borylation reactions is a cornerstone for the construction of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Among the various diboron (B99234) reagents available, this compound, often abbreviated as B₂neo₂, has emerged as a valuable alternative to the widely used bis(pinacolato)diboron (B136004) (B₂pin₂). This guide provides a comprehensive comparison of this compound with other common borylating agents, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Physical and Chemical Properties
This compound is a white crystalline solid with a molecular weight of 225.89 g/mol and a melting point of 180.5-184.5 °C.[1][2] It is soluble in organic solvents like toluene (B28343), chloroform, and ethyl acetate (B1210297) and should be stored in a cool, dry place due to its moisture sensitivity.[1]
Performance Comparison in Borylation Reactions
The choice of a borylating agent can significantly impact the efficiency and outcome of a reaction. This compound has demonstrated distinct advantages in certain applications, particularly in the synthesis of sterically hindered arylboronic acids where B₂pin₂ may be less effective.[2] Furthermore, the resulting neopentyl glycol boronate esters are often more readily hydrolyzed to the corresponding boronic acids compared to their pinacol (B44631) counterparts.[2]
A key application of these reagents is in the palladium-catalyzed Miyaura borylation of aryl halides.[3] The general scheme for this reaction is depicted below.
Figure 1: Simplified catalytic cycle for the Miyaura borylation reaction.
Comparative Data
The following table summarizes the performance of this compound in comparison to other diboron reagents in the palladium-catalyzed borylation of various aryl halides.
| Aryl Halide (Substrate) | Diboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | B₂neo₂ | Pd₁(TRIDAP) | NaOAc | Toluene | Excellent | [3] |
| Iodobenzene | B₂pin₂ | Pd₁(TRIDAP) | NaOAc | Toluene | 90 | [3] |
| Bromobenzene | B₂pin₂ | Pd₁(TRIDAP) | NaOAc | Toluene | 35 | [3] |
| 4-Iodotoluene | B₂pin₂ | Pd₁(TRIDAP) | NaOAc | Toluene | Excellent | [3] |
| 3-Iodotoluene | B₂pin₂ | Pd₁(TRIDAP) | NaOAc | Toluene | Excellent | [3] |
| 2-Iodotoluene | B₂pin₂ | Pd₁(TRIDAP) | NaOAc | Toluene | Moderate | [3] |
| 2-Arylaziridine | B₂neo₂ | Cp(allyl)Pd / P(t-Bu)₂Me | - | MTBE/H₂O | 39 | [4] |
| 2-Arylaziridine | B₂pin₂ | Cp(allyl)Pd / P(t-Bu)₂Me | - | MTBE/H₂O | 71 | [4] |
Alternative Borylating Agents
While B₂pin₂ is the most common alternative, other reagents offer specific advantages.
-
Bis(pinacolato)diboron (B₂pin₂): The industry standard, widely used and well-documented. However, it can be less reactive with hindered substrates, and the resulting pinacol boronate esters can be difficult to hydrolyze.[2][5]
-
Tetrahydroxydiboron (Bis-boronic acid, BBA): An atom-economical and environmentally friendly alternative that directly yields boronic acids.[5] This can simplify purification by avoiding the removal of pinacol or neopentyl glycol byproducts.[5]
-
Unsymmetrical Diboron Reagents: These are emerging as promising options for achieving different reactivity and regioselectivity in borylation reactions.[6]
The selection of a borylating agent often involves a trade-off between reactivity, stability, cost, and ease of downstream processing. The workflow for selecting a suitable borylation reagent is outlined below.
Figure 2: Decision workflow for selecting a borylation reagent.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1][7]
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL), add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over 2 minutes.[1]
-
Heat the mixture to 105 °C. Evolution of dimethylamine (B145610) will be observed starting at approximately 85 °C.[1][7]
-
Maintain the temperature at 105 °C for 60 minutes.[1]
-
Remove the toluene under reduced pressure to yield the crude product as a white solid.
-
Recrystallization from toluene can be performed for further purification.[1]
General Procedure for Palladium-Catalyzed Miyaura Borylation
The following is a general protocol for the borylation of an aryl halide using this compound.
Materials:
-
Aryl halide
-
This compound (B₂neo₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a pre-catalyst system)
-
Base (e.g., KOAc, PhONa)[1]
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base in a reaction vessel.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a highly effective borylating agent with distinct advantages over the more conventional bis(pinacolato)diboron, particularly for the synthesis of sterically demanding boronate esters and when facile hydrolysis to the boronic acid is desired. While B₂pin₂ remains a versatile and widely used reagent, and alternatives like BBA offer improved atom economy, B₂neo₂ provides a valuable tool for chemists to overcome specific synthetic challenges. The choice of reagent should be guided by the specific substrate, desired product, and overall synthetic strategy.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [commonorganicchemistry.com]
- 3. An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. echemi.com [echemi.com]
Analytical techniques for characterizing bis(neopentyl glycolato)diboron
A Comparative Guide to the Characterization of Bis(neopentyl glycolato)diboron and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in carbon-carbon bond formation, the choice of a diboron (B99234) reagent is critical. This compound (B₂nep₂) is a widely used reagent for the synthesis of boronic esters, which are key intermediates in reactions like the Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides a comprehensive comparison of the analytical techniques used to characterize B₂nep₂ and its common alternative, bis(pinacolato)diboron (B136004) (B₂pin₂), supported by experimental data and detailed protocols.
Performance Comparison
Both B₂nep₂ and B₂pin₂ are effective reagents for preparing boronate esters.[2][4] However, B₂nep₂ has been reported to be more efficient than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids.[2][5] An important difference lies in the properties of the resulting boronic esters; neopentyl glycol-derived boronic esters are more readily hydrolyzed to their corresponding boronic acids than the pinacol-derived esters.[2] This can be an advantage or disadvantage depending on the desired stability and subsequent reaction conditions.
Physicochemical and Spectroscopic Data
A direct comparison of the key analytical data for B₂nep₂ and B₂pin₂ is summarized in the tables below. This quantitative data is essential for quality control and characterization of these reagents in a laboratory setting.
Table 1: General and Physical Properties
| Property | This compound (B₂nep₂) | Bis(pinacolato)diboron (B₂pin₂) |
| CAS Number | 201733-56-4[5] | 73183-34-3[4] |
| Molecular Formula | C₁₀H₂₀B₂O₄ | C₁₂H₂₄B₂O₄[1] |
| Molecular Weight | 225.89 g/mol [5] | 253.94 g/mol [4] |
| Appearance | White to light yellow crystalline powder[1] | Colorless solid[4] |
| Melting Point | 180.5-184.5 °C[5] | 137-140 °C[4] |
| Solubility | Soluble in ethanol, DMF; slightly soluble in chloroform (B151607), ethyl acetate.[3][6] | Soluble in THF, dichloromethane, toluene, hexane, heptane; insoluble in water.[7] |
Table 2: NMR Spectroscopic Data (CDCl₃)
| Nucleus | This compound (B₂nep₂) Chemical Shift (δ) ppm | Bis(pinacolato)diboron (B₂pin₂) Chemical Shift (δ) ppm |
| ¹H NMR | 0.94 (s, 12H), 3.58 (s, 8H)[1] | 1.25 (s, 24H)[1] |
| ¹³C NMR | 22.3, 31.9, 71.7[1] | 24.9, 83.4[1] |
| ¹¹B NMR | Not readily available | 30.61 (in toluene, referenced to BF₃·Et₂O)[1] |
Table 3: Vibrational Spectroscopy Data
| Technique | This compound (B₂nep₂) | Bis(pinacolato)diboron (B₂pin₂) |
| FT-IR (ATR) | Spectra available, characterized by Bruker Tensor 27 FT-IR.[8] Key vibrations correspond to B-O and C-H stretches. | Key peaks (KBr, cm⁻¹): 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547.[1] These correspond to C-H stretching and bending, and B-O stretching vibrations. |
| Raman (FT) | Spectra available, characterized by Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[8] Complements IR data, particularly for the B-B bond. | Not readily available in detail, but would be expected to show strong signals for the symmetric vibrations of the molecule, including the B-B stretch. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the diboron reagent.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the diboron reagent and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform to the acquired FID. Phase correct the spectrum and reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the diboron reagent.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The choice of solvent will depend on the ionization technique used.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for these types of molecules. For a more detailed fragmentation analysis, electron ionization (EI) could be used if the compound is sufficiently volatile.
-
Instrument Parameters (High-Resolution MS):
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass. For B₂nep₂, the calculated exact mass is 226.1548 g/mol .[8] For B₂pin₂, the calculated exact mass is 254.1861 g/mol .[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: As these are solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powder directly on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands for C-H, B-O, and C-O bonds.
Visualizations
To illustrate the practical application of these reagents, the following diagrams outline the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction and a general workflow for the analytical characterization of diboron reagents.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the analytical characterization of diboron reagents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [commonorganicchemistry.com]
- 6. Page loading... [guidechem.com]
- 7. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]
- 8. This compound | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of diboron reagents in organic synthesis
A Comparative Guide to Diboron (B99234) Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate diboron reagent is a critical factor in the success of many synthetic strategies. This guide provides a comparative analysis of commonly used diboron reagents, focusing on their performance in key organic transformations, supported by experimental data.
Introduction to Diboron Reagents
Diboron compounds are versatile reagents in organic synthesis, primarily utilized for the introduction of boryl groups onto organic molecules. These borylated intermediates are pivotal in a variety of subsequent transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity, stability, and substrate scope of diboron reagents can vary significantly, making a comparative understanding essential for reaction optimization. This guide focuses on a selection of the most prevalent diboron reagents: bis(pinacolato)diboron (B136004) (B₂pin₂), bis(neopentylglycolato)diboron (B₂neop₂), and tetrahydroxydiboron (B82485) (B₂(OH)₄), alongside a brief discussion on unsymmetrical diboron reagents.
Data Presentation: Performance Comparison of Diboron Reagents
The following tables summarize the performance of different diboron reagents in key organic reactions. The data has been compiled from various sources to provide a comparative overview.
Table 1: Comparison of Diboron Reagents in the Miyaura Borylation of Aryl Halides
| Diboron Reagent | Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| B₂pin₂ | 4-Bromotoluene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 8 | 95 | [1] |
| B₂pin₂ | 4-Chlorotoluene | Pd(OAc)₂/SPhos | KOAc | Toluene | 100 | 12 | 85 | [2] |
| B₂neop₂ | 4-Bromotoluene | NiCl₂(dppp)/dppf | K₃PO₄ | THF | 80 | 4 | 92 | [2] |
| B₂(OH)₄ | 4-Bromoanisole | NiCl₂(dppp)/PPh₃ | DIPEA | Ethanol | 80 | 2 | 89 (as trifluoroborate) | [3] |
| (Me₂N)₂B-B(NMe₂)₂ | 4-Bromoanisole | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 4 | 85 (as trifluoroborate) | [4] |
Table 2: Comparison of Diboron Reagents in the Iridium-Catalyzed C-H Borylation of Arenes
| Diboron Reagent | Arene Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| B₂pin₂ | Benzene | [Ir(cod)OMe]₂/dtbpy | Cyclohexane (B81311) | 80 | 12 | 99 | [5] |
| B₂pin₂ | Toluene | [Ir(cod)OMe]₂/dtbpy | Hexane | 80 | 16 | 95 (para) | [5] |
| B₂neop₂ | Mesitylene | [Ir(cod)Cl]₂/dtbpy | Octane | 100 | 24 | 88 | [6] |
| HBpin* | Benzene | [Ir(cod)OMe]₂/dtbpy | Cyclohexane | 25 | 2 | 99 | [7] |
*Pinacolborane (HBpin) is a monoboron reagent often used in C-H borylation and is included for comparison.
Table 3: Comparison of Diboron Reagents in the Platinum-Catalyzed Diboration of Alkenes
| Diboron Reagent | Alkene Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| B₂pin₂ | 1-Octene | Pt(dba)₂/PCy₃ | Toluene | 50 | 16 | 86 | [8] |
| B₂cat₂* | Styrene | Pt(dba)₂/PPh₃ | Toluene | 80 | 24 | 78 | [8] |
| B₂neop₂ | Styrene | Pt₁-UNSC₃N₄ | Methanol | 70 | 15 | 40 | [9] |
*Bis(catecholato)diboron (B₂cat₂) is another common diboron reagent.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Bromides
This protocol is adapted from the seminal work by Miyaura and co-workers.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
Potassium acetate (B1210297) (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
The reaction mixture is stirred at 80 °C for the specified time (monitored by TLC or GC).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
This protocol is based on the highly efficient method developed by Hartwig and Miyaura.[5][7]
Materials:
-
Arene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
[Ir(cod)OMe]₂ (0.015 mmol)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol)
-
Anhydrous cyclohexane (3 mL)
Procedure:
-
In a glovebox, a reaction vial is charged with [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.
-
The arene and cyclohexane are added to the vial.
-
The vial is sealed and the reaction mixture is stirred at 80 °C for the specified time.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation.
Catalytic Cycle of Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Conclusion
The choice of diboron reagent is a critical parameter in modern organic synthesis. Bis(pinacolato)diboron (B₂pin₂) remains the most widely used due to its stability and commercial availability, demonstrating high yields in a variety of transformations. Bis(neopentylglycolato)diboron (B₂neop₂) offers a viable alternative, in some cases with improved reactivity. Tetrahydroxydiboron (B₂(OH)₄) presents a more atom-economical and environmentally friendly option, directly affording boronic acids. The selection of the optimal reagent will ultimately depend on the specific substrate, desired product, and reaction conditions. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and accelerate their synthetic endeavors.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. DSpace [repository.upenn.edu]
- 3. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Bis(neopentyl glycolato)diboron: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bis(neopentyl glycolato)diboron, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective gloves | To avoid skin contact which can cause irritation.[1] |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of dust particles which may cause respiratory irritation.[1] |
| Protective Clothing | Lab coat or other suitable protective clothing | To prevent skin exposure. |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[1][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
1. Unused or Surplus Material:
-
Step 1: Keep the material in its original or a compatible, properly labeled, and sealed container.
-
Step 2: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
-
Step 3: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids, while awaiting pickup.[3]
2. Contaminated Materials and Packaging:
-
Any materials, such as gloves, filter paper, or absorbent pads, that have come into contact with this compound should be treated as chemical waste.
-
Step 1: Place all contaminated materials, including the empty or partially empty product container, into a suitable, labeled waste container.
-
Step 2: Dispose of contaminated packaging as you would the unused product.[4]
-
Step 3: Arrange for disposal through a licensed waste disposal service.[4]
3. Accidental Spills:
-
In the event of a spill, the following cleanup and disposal procedure should be followed:
-
Step 1: Evacuate non-essential personnel from the immediate area.
-
Step 2: Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material.[3][4] Avoid creating dust during this process.[3][4]
-
Step 3: Place the collected material into a suitable, closed container for disposal.[2][3][4]
-
Step 4: Clean the spill area with soap and water.
-
Step 5: Dispose of the container with the spilled material and any cleanup materials as chemical waste through a licensed disposal service.[4]
Environmental Protection: It is crucial to prevent this compound from entering drains or the environment.[2][3][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(neopentyl glycolato)diboron
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis(neopentyl glycolato)diboron, a common reagent in organic synthesis. By adhering to these procedures, you can minimize risks and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] Therefore, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or NIOSH (US) approved[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EU Directive 89/686/EEC and EN 374[1][2] |
| Body Protection | Impervious clothing, lab coat | Standard laboratory practice |
| Respiratory Protection | Dust mask (Type N95/P1) for nuisance exposures. For higher-level protection, use Type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. | NIOSH (US) or CEN (EU) approved[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Prevent contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[2][3]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.[1][4][6]
Storage:
Step-by-Step Experimental Workflow
The following diagram illustrates the standard workflow for a typical experiment involving this compound, from preparation to waste disposal.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials: Dispose of contaminated lab equipment (e.g., gloves, weighing paper) as unused product in a sealed, labeled container.[1]
-
Waste Treatment: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Precautions: Do not let the product enter drains.[1][2]
By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility in research and development.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


